6BrCaQ-C10-TPP
Description
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Structure
2D Structure
Properties
Molecular Formula |
C45H47Br2N2O3P |
|---|---|
Molecular Weight |
854.6 g/mol |
IUPAC Name |
10-[4-[(6-bromo-1-methyl-2-oxoquinolin-3-yl)carbamoyl]phenoxy]decyl-triphenylphosphanium bromide |
InChI |
InChI=1S/C45H46BrN2O3P.BrH/c1-48-43-30-27-37(46)33-36(43)34-42(45(48)50)47-44(49)35-25-28-38(29-26-35)51-31-17-6-4-2-3-5-7-18-32-52(39-19-11-8-12-20-39,40-21-13-9-14-22-40)41-23-15-10-16-24-41;/h8-16,19-30,33-34H,2-7,17-18,31-32H2,1H3;1H |
InChI Key |
KWDLOGOBRIOAHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OCCCCCCCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 6BrCaQ-C10-TPP in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
6BrCaQ-C10-TPP is a novel, potent inhibitor of the mitochondrial heat shock protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This molecule demonstrates significant antiproliferative activity across a range of human cancer cell lines, operating in the nanomolar range. Its mechanism of action is centered on the specific targeting of the TRAP-1 mitochondrial Hsp90 machinery, leading to a cascade of events that culminate in cancer cell death. Key among these events are the induction of mitochondrial membrane disturbance and the regulation of Heat Shock Proteins (HSPs) and their associated partner proteins. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting Mitochondrial TRAP1
The primary molecular target of this compound is TRAP1, a mitochondrial chaperone protein that plays a critical role in maintaining mitochondrial integrity and protecting cancer cells from various stressors. By inhibiting TRAP1, this compound disrupts the protein folding quality control within the mitochondria, leading to an accumulation of misfolded proteins and subsequent mitochondrial dysfunction. This targeted inhibition is a key differentiator from cytosolic Hsp90 inhibitors, as it localizes the therapeutic effect to the mitochondria, a central hub for cancer cell metabolism and survival signaling.
A crucial design feature of this compound is the triphenylphosphonium (TPP) cation, which is conjugated to the core 6BrCaQ pharmacophore via a C10 alkyl linker. The positive charge of the TPP moiety facilitates the accumulation of the compound within the negatively charged mitochondrial matrix, thereby increasing its effective concentration at the site of action and enhancing its potency as a TRAP1 inhibitor.
Quantitative Analysis of Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a diverse panel of human cancer cell lines. The half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values are in the nanomolar range, highlighting its efficacy.
| Cell Line | Cancer Type | GI50 / IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 0.008 - 0.30[1][2] |
| HT-29 | Colorectal Adenocarcinoma | 0.008 - 0.30[1][2] |
| HCT-116 | Colorectal Carcinoma | 0.008 - 0.30[1][2] |
| K562 | Chronic Myelogenous Leukemia | 0.008 - 0.30[1][2] |
| PC-3 | Prostate Adenocarcinoma | 0.008 - 0.30[1][2] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability, based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, HCT-116, K562, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using a dose-response curve fitting software.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials:
-
Cancer cells treated with this compound
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
-
Positive control for mitochondrial depolarization (e.g., CCCP)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides).
-
Treat cells with desired concentrations of this compound for a specified time.
-
At the end of the treatment, incubate the cells with the JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: The ratio of red to green fluorescence is quantified. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Western Blot Analysis of HSP and Partner Proteins
This technique is used to detect and quantify the levels of specific proteins, such as TRAP1, Hsp70, and other client proteins, in cell lysates after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRAP1, Hsp70, and other proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Visualizations
The inhibition of TRAP1 by this compound initiates a signaling cascade that ultimately leads to cancer cell death.
Caption: The core mechanism of action of this compound in cancer cells.
Caption: A typical experimental workflow to assess the effects of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The core 6-bromo-1-phenylquinolin-2(1H)-one (6BrCaQ) is first synthesized. This is followed by the attachment of a C10 alkyl linker, and finally, the conjugation of the triphenylphosphonium (TPP) moiety. The detailed synthetic schemes are often proprietary or found in specialized medicinal chemistry literature. The general approach involves standard organic chemistry reactions such as alkylation and phosphonium salt formation.
Conclusion and Future Directions
This compound represents a promising new class of anticancer agents that selectively target the mitochondrial chaperone TRAP1. Its potent antiproliferative activity, coupled with its specific mechanism of action, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the full spectrum of downstream signaling events affected by TRAP1 inhibition, identifying biomarkers of response, and evaluating the in vivo efficacy and safety of this compound in relevant cancer models. The targeted nature of this compound offers the potential for a more favorable therapeutic window compared to less specific Hsp90 inhibitors.
References
The Role of TRAP1 in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[1] Localized primarily within the mitochondrial matrix, TRAP1 plays a critical role in maintaining mitochondrial homeostasis, regulating cellular metabolism, and protecting against various cellular stresses. Its multifaceted functions position it as a key player in both normal mitochondrial physiology and the pathogenesis of diseases such as cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the core functions of TRAP1 in mitochondria, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Functions of TRAP1 in Mitochondria
TRAP1's role in mitochondrial function is complex, encompassing protein quality control, regulation of bioenergetics, and modulation of cell death pathways.
Mitochondrial Chaperone Activity and Protein Homeostasis
As a molecular chaperone, TRAP1 is integral to the mitochondrial protein quality control system. It assists in the proper folding, stabilization, and refolding of a diverse array of mitochondrial proteins, referred to as "client" proteins.[2] This chaperone activity is ATP-dependent and crucial for maintaining the integrity and function of the mitochondrial proteome, particularly under conditions of stress.[3] Dysregulation of TRAP1's chaperone function can lead to the accumulation of misfolded proteins, mitochondrial dysfunction, and the initiation of cell death programs.
Regulation of Mitochondrial Bioenergetics
TRAP1 is a key regulator of the switch between oxidative phosphorylation (OXPHOS) and aerobic glycolysis, a phenomenon famously observed in cancer cells known as the Warburg effect.[4] TRAP1 has been shown to inhibit the activity of key components of the electron transport chain (ETC), specifically Complex II (Succinate Dehydrogenase - SDH) and Complex IV (Cytochrome c Oxidase - COX).[5][6] By downregulating OXPHOS, TRAP1 can shift cellular metabolism towards glycolysis, even in the presence of oxygen. This metabolic reprogramming has significant implications for cell proliferation, survival, and adaptation to hypoxic environments.[4]
Protection Against Oxidative Stress and Apoptosis
Mitochondria are the primary source of reactive oxygen species (ROS) within the cell. TRAP1 plays a crucial protective role against oxidative stress by limiting ROS production through its inhibition of the ETC.[5] Furthermore, TRAP1 is a key negative regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane whose prolonged opening leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[1][7] TRAP1 exerts this protective effect through its direct interaction with and inhibition of cyclophilin D (CypD), a key component in the regulation of the mPTP.[7][8] This anti-apoptotic function of TRAP1 is critical for cell survival under various stress conditions.
Quantitative Data on TRAP1's Impact on Mitochondrial Function
The following tables summarize the quantitative effects of TRAP1 modulation on key mitochondrial parameters, as reported in various studies.
| Parameter | Cell Line | TRAP1 Modulation | Effect | Reference |
| Oxygen Consumption Rate (OCR) | Mouse Embryonic Fibroblasts (MEFs) | Knockout | ~1.5-fold increase in basal OCR | [4] |
| HCT116 (Colon Cancer) | siRNA knockdown | Significant increase in OCR | [4] | |
| HeLa (Cervical Cancer) | Overexpression | Significant decrease in OCR | [4] | |
| ATP Production | NSCLC (A549) | siRNA knockdown | Reduction in ATP levels | [9] |
| Mouse Embryonic Fibroblasts (MEFs) | Knockout | Significantly higher steady-state ATP levels | [4] | |
| HeLa (Cervical Cancer) | Overexpression | Reduced cellular ATP level | [4] | |
| Mitochondrial Membrane Potential (ΔΨm) | NSCLC (A549) | siRNA knockdown | Significant reduction in membrane potential | [9] |
| Reactive Oxygen Species (ROS) Production | Mouse Embryonic Fibroblasts (MEFs) | Knockout | Elevated ROS levels | [4] |
| HCT116 (Colon Cancer) | siRNA knockdown | Increased ROS levels | [4] | |
| SAOS-2 (Osteosarcoma) | shRNA knockdown | Increased intracellular hydrogen peroxide levels | [10] |
Signaling Pathways Involving TRAP1
TRAP1 is integrated into key mitochondrial signaling pathways that govern quality control and cell fate decisions.
The PINK1/Parkin Pathway for Mitochondrial Quality Control
The PINK1/Parkin pathway is a critical mechanism for the removal of damaged mitochondria via a process called mitophagy.[11][12] Under normal conditions, the serine/threonine kinase PINK1 is imported into healthy mitochondria and rapidly degraded. However, upon mitochondrial depolarization (a sign of damage), PINK1 accumulates on the outer mitochondrial membrane. This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol.[12] Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for degradation by the autophagic machinery. TRAP1 has been shown to function downstream of PINK1 and in parallel to Parkin, playing a role in maintaining mitochondrial integrity and function, thereby potentially reducing the burden on the PINK1/Parkin mitophagy pathway.[3][11]
Figure 1: The PINK1/Parkin pathway and the role of TRAP1.
TRAP1 Regulation of the Mitochondrial Permeability Transition Pore (mPTP)
The opening of the mPTP is a critical event in the intrinsic pathway of apoptosis. TRAP1 acts as a crucial gatekeeper of the mPTP, preventing its premature opening. It achieves this by interacting with and inhibiting Cyclophilin D (CypD), a key regulatory component of the mPTP complex.[1][7] This interaction prevents CypD from promoting the conformational changes in the F1Fo-ATP synthase that are thought to lead to pore formation.[6] By inhibiting mPTP opening, TRAP1 preserves mitochondrial integrity and prevents the release of cytochrome c, a key step in caspase activation and apoptosis.
Figure 2: TRAP1 regulation of the mPTP via Cyclophilin D.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of TRAP1's function. Below are outlines for key experiments.
Co-Immunoprecipitation (Co-IP) of TRAP1 from Mitochondrial Lysates
This protocol is designed to identify and validate protein-protein interactions with TRAP1 within the mitochondrial compartment.
Workflow:
References
- 1. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 6. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]
- 9. Co-Immunoprecipitation [protocols.io]
- 10. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 11. embopress.org [embopress.org]
- 12. youtube.com [youtube.com]
6BrCaQ-C10-TPP: A Potent and Selective TRAP1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of 6BrCaQ-C10-TPP, a novel and potent inhibitor of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial protein folding in cancer.
Introduction
TRAP1, the mitochondrial paralog of the HSP90 molecular chaperone, plays a critical role in maintaining mitochondrial proteostasis and bioenergetics.[1] In numerous cancer types, TRAP1 is overexpressed and contributes to a pro-survival phenotype by protecting malignant cells from various stressors, including oxidative stress and apoptosis.[1] This makes TRAP1 a compelling target for anticancer drug development. This compound is a rationally designed small molecule that combines a 6-bromo-4-quinolone (6BrCaQ) core with a triphenylphosphonium (TPP) cation linked by a ten-carbon alkyl chain (C10). The TPP moiety facilitates the accumulation of the compound within the mitochondria, enhancing its selectivity and potency against TRAP1.
Quantitative Data: Antiproliferative Activity
This compound exhibits potent antiproliferative activity across a range of human cancer cell lines, with GI50 (50% growth inhibition) values in the nanomolar to low micromolar range.[2] The data from the primary literature is summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 |
| HT-29 | Colon Cancer | 0.30 |
| HCT-116 | Colon Cancer | 0.03 |
| K562 | Leukemia | 0.02 |
| PC-3 | Prostate Cancer | 0.15 |
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of TRAP1's ATPase activity within the mitochondria. This inhibition disrupts the chaperone's function, leading to the misfolding and degradation of its client proteins. This disruption of mitochondrial homeostasis ultimately triggers a cascade of events, including:
-
Mitochondrial Membrane Disturbance: Inhibition of TRAP1 by this compound leads to a significant disruption of the mitochondrial membrane potential.[2]
-
Regulation of Heat Shock Proteins (HSPs) and Partner Proteins: Treatment with this compound modulates the expression levels of other HSPs and their associated proteins as a cellular stress response to the inhibition of TRAP1.[2]
Key Signaling Pathways
TRAP1 is integrated into several key signaling pathways that are crucial for cancer cell survival and proliferation. By inhibiting TRAP1, this compound can modulate these pathways to induce an anti-cancer effect.
Caption: TRAP1 signaling pathways in cancer cells.
Experimental Workflow for Inhibitor Characterization
The characterization of this compound as a selective TRAP1 inhibitor typically follows a logical progression of in vitro experiments.
Caption: Workflow for characterizing this compound.
Experimental Protocols
Disclaimer: The following are standard, detailed protocols for the types of experiments cited. The specific parameters used in the primary research by Mathieu et al. may vary.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the antiproliferative activity of this compound by measuring the total protein content of treated cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with a low potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
24-well plates or glass-bottom dishes
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired time.
-
JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add fresh medium containing JC-1 (typically 2-10 µM) and incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Remove the JC-1 containing medium and wash the cells twice with PBS.
-
Imaging/Analysis: Add fresh medium and immediately analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer (quantifying the red and green fluorescence signals).
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as TRAP1, other HSPs (e.g., HSP70), and TRAP1 client proteins, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for TRAP1, HSP70, client proteins, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
References
An In-depth Technical Guide on the Structure-Activity Relationship of 6BrCaQ-C10-TPP
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the structure-activity relationship (SAR) of 6BrCaQ-C10-TPP, a potent inhibitor of the mitochondrial heat shock protein TRAP1. It provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies employed in its evaluation.
Introduction
This compound is a novel compound identified as a potent inhibitor of the mitochondrial heat shock protein TRAP1, demonstrating significant antiproliferative activity across a range of human cancer cell lines.[1][2] This molecule belongs to a series of 6-bromo-3-aminoquinolein-2-one (6BrCaQ) derivatives conjugated with a triphenylphosphonium (TPP) cation via an alkyl linker. The TPP moiety facilitates the compound's accumulation within the mitochondria, the primary site of TRAP1 localization. This targeted delivery is a key aspect of its design and efficacy.
The core of its structure-activity relationship lies in the optimization of the alkyl linker (Cn) connecting the 6BrCaQ core to the TPP cation. The C10 linker in this compound has been identified as optimal for its potent biological activity.[1]
Quantitative Biological Activity
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound exhibits potent activity with GI50 values in the nanomolar range.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 - 0.30 |
| HT-29 | Colon Cancer | 0.008 - 0.30 |
| HCT-116 | Colon Cancer | 0.008 - 0.30 |
| K562 | Leukemia | 0.008 - 0.30 |
| PC-3 | Prostate Cancer | 0.008 - 0.30 |
Data sourced from a 2022 study published in the European Journal of Medicinal Chemistry.[1]
Structure-Activity Relationship (SAR)
The general structure of the 6BrCaQ-Cn-TPP conjugates consists of three key moieties: the 6BrCaQ pharmacophore, the TPP mitochondrial targeting group, and a variable-length alkyl linker (Cn).
References
The Antiproliferative Effects of 6BrCaQ-C10-TPP on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiproliferative effects of the novel compound 6BrCaQ-C10-TPP on tumor cells. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and workflows.
Core Concepts: Targeting Mitochondrial TRAP1
This compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1 (TNF receptor-associated protein 1).[1][2] TRAP1, a member of the HSP90 chaperone family, plays a crucial role in maintaining mitochondrial integrity and protecting cancer cells from apoptosis. By targeting TRAP1, this compound induces significant mitochondrial membrane disturbance, leading to the inhibition of cancer cell proliferation.[2] The triphenylphosphonium (TPP) moiety facilitates the compound's accumulation within the mitochondria, enhancing its targeted efficacy.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, demonstrating the compound's potent, nanomolar-level activity.[2][3]
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 - 0.30 |
| HT-29 | Colon Cancer | 0.008 - 0.30 |
| HCT-116 | Colon Cancer | 0.008 - 0.30 |
| K562 | Chronic Myelogenous Leukemia | 0.008 - 0.30 |
| PC-3 | Prostate Cancer | 0.008 - 0.30 |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of TRAP1 within the mitochondria. This disruption of the TRAP1 chaperone machinery leads to a cascade of events culminating in antiproliferative effects. The binding of this compound to TRAP1 is thought to interfere with its ATPase activity, preventing the proper folding and stabilization of its client proteins. This leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and subsequent downstream signaling that promotes apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
6BrCaQ-C10-TPP: A Technical Guide to its Impact on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 6BrCaQ-C10-TPP on mitochondrial membrane potential. This compound is a novel compound designed to target mitochondria, the powerhouses of the cell, and has shown significant potential in cancer research. This document delves into the compound's mechanism of action, presents available data on its effects, and provides detailed experimental protocols for further investigation.
Core Mechanism of Action: Targeting Mitochondrial TRAP1
This compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1 (TNF receptor-associated protein 1).[1][2][3] TRAP1 is a molecular chaperone crucial for maintaining mitochondrial protein homeostasis and protecting cells from stress. By inhibiting TRAP1, this compound disrupts these protective functions, leading to mitochondrial dysfunction. A key consequence of this disruption is a significant disturbance of the mitochondrial membrane potential.[1][2][3]
The triphenylphosphonium (TPP) cation attached to the core 6BrCaQ molecule facilitates its accumulation within the mitochondria.[4] The negative charge of the mitochondrial matrix attracts the positively charged TPP, concentrating the compound where its target, TRAP1, resides. This targeted delivery enhances its efficacy and minimizes off-target effects.
Impact on Mitochondrial Membrane Potential
The loss of mitochondrial membrane potential disrupts key mitochondrial functions, including ATP synthesis and the regulation of ion homeostasis. This disruption contributes to the potent antiproliferative activity of this compound observed in a variety of human cancer cell lines.[2][3]
Signaling Pathway
The precise signaling cascade from TRAP1 inhibition by this compound to the loss of mitochondrial membrane potential is an area of active research. However, a plausible pathway can be inferred from the known functions of TRAP1 and the consequences of its inhibition.
Quantitative Data Summary
While detailed dose-response data on mitochondrial membrane potential is not available in the provided search results, the antiproliferative activity of this compound, which is linked to mitochondrial dysfunction, has been quantified across several cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 - 0.30 |
| HT-29 | Colon Carcinoma | 0.008 - 0.30 |
| HCT-116 | Colon Carcinoma | 0.008 - 0.30 |
| K562 | Leukemia | 0.008 - 0.30 |
| PC-3 | Prostate Cancer | 0.008 - 0.30 |
| Data sourced from multiple reports indicating a potent antiproliferative effect.[2][3] |
Experimental Protocols
To facilitate further research into the effects of this compound on mitochondrial membrane potential, this section provides detailed methodologies for common assays.
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to assess mitochondrial health. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[6]
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black 96-well plate with a clear bottom
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate at a density of 5 x 10^4 to 5 x 10^5 cells/well and allow them to attach overnight.[7]
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution in cell culture medium. The optimal concentration may vary by cell type but is typically in the range of 1-10 µM.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.[7]
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with 1X Assay Buffer or PBS.[8]
-
-
Data Acquisition:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for FITC (green monomers, Ex/Em ~485/535 nm) and TRITC/Rhodamine (red aggregates, Ex/Em ~540/570 nm).[6][7]
-
Plate Reader: Measure the fluorescence intensity at both green and red wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Measurement of Mitochondrial Membrane Potential using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[9][10][11] A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRM (Tetramethylrhodamine, methyl ester)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Culture cells to a suitable confluency on coverslips for microscopy or in suspension for flow cytometry.
-
Compound Treatment: Treat cells with the desired concentrations of this compound.
-
TMRM Staining:
-
Washing: Wash the cells three times with PBS or a clear buffer.[9][10]
-
Data Acquisition:
Conclusion and Future Directions
This compound represents a promising new class of mitochondrially-targeted anticancer agents. Its ability to inhibit TRAP1 and subsequently induce mitochondrial membrane depolarization is a key aspect of its mechanism of action. Further research is warranted to precisely quantify the dose-dependent effects on mitochondrial membrane potential in various cancer cell lines and to fully elucidate the downstream signaling events that lead to apoptosis. The experimental protocols provided herein offer a robust framework for conducting such investigations. A deeper understanding of these processes will be invaluable for the continued development and optimization of this compound and similar compounds for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antiproliferation and Induction of Apoptosis in Ca9-22 Oral Cancer Cells by Ethanolic Extract of Gracilaria tenuistipitata [mdpi.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. Functional Mitochondrial Staining | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. lancaster.sc.edu [lancaster.sc.edu]
- 11. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
6BrCaQ-C10-TPP: A Technical Guide to a Potent Mitochondrial TRAP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of 6BrCaQ-C10-TPP, a novel and potent inhibitor of the mitochondrial heat shock protein TRAP1. This molecule has demonstrated significant antiproliferative activity at nanomolar concentrations across a range of human cancer cell lines, positioning it as a promising candidate for further investigation in oncology drug development.
Chemical Properties and Data
This compound is a conjugate of a 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (6BrCaQ) moiety and a triphenylphosphonium (TPP) cation, linked by a C10 alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondria of cancer cells, targeting the TRAP1 protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₅H₄₇Br₂N₂O₃P | Commercial Supplier Data |
| Molecular Weight | 854.65 g/mol | Commercial Supplier Data |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Spectral Data (¹H NMR, ¹³C NMR, MS) | Not available in public sources | - |
Synthesis
While the detailed, step-by-step synthesis protocol from the primary literature is not publicly available, a plausible synthetic route can be inferred from related syntheses. The synthesis of this compound likely involves a multi-step process, beginning with the synthesis of the 6BrCaQ core and the TPP-C10 linker, followed by their conjugation.
A generalized, hypothetical synthesis workflow is presented below. Note: This is a representative workflow and may not reflect the exact experimental details.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial chaperone protein TRAP1, a member of the Hsp90 family.[1]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 - 0.30 (range) |
| HT-29 | Colon Cancer | 0.008 - 0.30 (range) |
| HCT-116 | Colon Cancer | 0.008 - 0.30 (range) |
| K562 | Leukemia | 0.008 - 0.30 (range) |
| PC-3 | Prostate Cancer | 0.008 - 0.30 (range) |
| MCF7 | Breast Cancer | Not specified |
Data is presented as a range based on available public information. Specific IC₅₀ values for each cell line from the primary source are not publicly available.[1][2]
Inhibition of TRAP1 by this compound leads to a cascade of events within the cancer cell mitochondria, including disruption of the mitochondrial membrane potential and regulation of other heat shock proteins and their partner proteins.[1] This ultimately culminates in the inhibition of cell proliferation and potentially apoptosis.
Signaling Pathway
The TRAP1 signaling pathway is crucial for maintaining mitochondrial integrity and promoting cancer cell survival. By inhibiting TRAP1, this compound disrupts these pro-survival functions.
Caption: The inhibitory effect of this compound on the TRAP1 signaling pathway.
Experimental Protocols
Detailed experimental protocols from the primary literature are not publicly accessible. However, standardized protocols for the key assays used to characterize this compound are provided below. Researchers should optimize these protocols for their specific experimental conditions.
Antiproliferative Activity (Sulforhodamine B - SRB Assay)
This assay measures cell proliferation and cytotoxicity based on the binding of the SRB dye to cellular proteins.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound, a vehicle control, and a positive control for depolarization (e.g., CCCP) for the desired time.
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with a pre-warmed assay buffer.
-
Analysis: Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Red Fluorescence (Aggregates): Excitation ~585 nm / Emission ~590 nm
-
Green Fluorescence (Monomers): Excitation ~514 nm / Emission ~529 nm
-
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Experimental and Logical Workflow
The characterization of a novel compound like this compound typically follows a logical progression from synthesis to in-depth biological evaluation.
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of mitochondrial TRAP1 with significant antiproliferative effects in cancer cells. Its ability to target the mitochondria and disrupt key pro-survival pathways makes it a compelling lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential in combination therapies.
References
Investigating the Downstream Effects of TRAP1 Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone belonging to the Heat Shock Protein 90 (HSP90) family, has emerged as a critical regulator of mitochondrial homeostasis and cellular metabolism, particularly in the context of cancer.[1][2] Its overexpression in various tumor types is often correlated with enhanced cell survival, metabolic reprogramming, and resistance to therapy, making it a compelling target for novel anticancer strategies.[1][2] This technical guide provides an in-depth overview of the downstream consequences of TRAP1 inhibition, focusing on the molecular pathways, metabolic shifts, and cellular phenotypes that are affected. The guide also includes detailed experimental protocols and quantitative data to aid researchers in their investigation of TRAP1-targeted therapies.
Core Downstream Effects of TRAP1 Inhibition
Inhibition of TRAP1 unleashes a cascade of events that impact multiple facets of cancer cell biology, primarily revolving around metabolic reprogramming, induction of cellular stress, and ultimately, cell death.
Metabolic Reprogramming: A Shift from Aerobic Glycolysis
TRAP1 plays a pivotal role in the metabolic switch characteristic of many cancer cells, often referred to as the Warburg effect.[1] It promotes aerobic glycolysis by suppressing mitochondrial respiration.[3][4]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): TRAP1 has been shown to directly interact with and inhibit components of the electron transport chain (ETC), including Succinate Dehydrogenase (SDH) (Complex II) and Cytochrome C Oxidase (Complex IV).[2][3][5] This suppression of OXPHOS leads to a decrease in mitochondrial respiration and ATP production through this pathway.[6]
-
Promotion of Aerobic Glycolysis: By dampening mitochondrial respiration, TRAP1 forces a reliance on aerobic glycolysis for energy production. Inhibition of TRAP1 reverses this effect, leading to a metabolic shift back towards OXPHOS.[7] This is evidenced by an increase in oxygen consumption rate (OCR) and a decrease in the extracellular acidification rate (ECAR), a measure of glycolysis.[8]
-
Glutamine Metabolism: TRAP1 inhibition has also been shown to impact glutamine metabolism. In certain non-small cell lung cancer cells, TRAP1 inhibition leads to an increase in glutamine synthetase (GS) activity, which may reduce the availability of glutamate for the TCA cycle, thereby affecting ATP production in cells dependent on glutamine.[9]
Altered Signaling Pathways
TRAP1 inhibition perturbs several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
-
Heat Shock Response (HSR): Inhibition of TRAP1 can induce the Heat Shock Factor 1 (HSF1) pathway, leading to the altered expression of heat shock proteins.[10]
-
BRAF/ERK Pathway: TRAP1 is implicated in the BRAF/ERK signaling cascade. TRAP1 interference can lead to a decrease in BRAF levels and subsequent reduction in ERK phosphorylation, resulting in cell cycle arrest.[11]
-
AKT/mTOR/p70S6K Pathway: This pathway, which is critical for cell growth and proliferation, can be affected by TRAP1 inhibition. Lack of TRAP1 expression has been associated with this pathway's activity, which influences the actin cytoskeleton and cell migration.[11]
-
AMPK/ULK1 Pathway: TRAP1 can inhibit the activation of AMP-activated protein kinase (AMPK) and its substrate ULK1, which are involved in autophagy.[9][11] TRAP1 inhibition can therefore modulate autophagy.
Increased Oxidative Stress and DNA Damage
By suppressing mitochondrial respiration, TRAP1 helps to limit the production of reactive oxygen species (ROS).[3][12] Consequently, inhibition of TRAP1 leads to an increase in mitochondrial respiration and a subsequent elevation in ROS levels. This increase in oxidative stress can induce DNA damage and contribute to cell death.[10]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of metabolic disruption, altered signaling, and increased oxidative stress following TRAP1 inhibition is often the induction of apoptosis and cell cycle arrest.
-
Apoptosis: TRAP1 has anti-apoptotic functions, in part by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[12][13] Inhibition of TRAP1 promotes mPTP opening, cytochrome c release, and activation of caspases, leading to programmed cell death.[13] Studies have shown that TRAP1 inhibition can lead to a more than 4-fold increase in cell death under conditions of oxidative stress.[14]
-
Cell Cycle Arrest: As mentioned, the disruption of pathways like the BRAF/ERK cascade can lead to the accumulation of cells at the G0/G1 and G2/M checkpoints of the cell cycle.[11]
Changes in Protein Expression
The inhibition of TRAP1's chaperone function leads to the destabilization and degradation of its client proteins, as well as broader changes in the cellular proteome.
-
Glycolytic Enzymes: Suppression of TRAP1 can result in a decrease in the expression of key glycolytic enzymes.[7]
-
Epithelial-to-Mesenchymal Transition (EMT) Markers: TRAP1 has been shown to promote malignant phenotypes by inhibiting the expression of epithelial markers and increasing the expression of mesenchymal markers.[7] Its inhibition can reverse these changes.
-
Mitochondrial Proteins: Proteomic analyses have revealed that TRAP1 inhibition can significantly alter the expression of a wide range of mitochondrial proteins.[14][15]
Quantitative Data on TRAP1 Inhibition
The following tables summarize quantitative data from various studies on the effects of TRAP1 inhibition.
Table 1: Effects of TRAP1 Inhibition on Cellular Phenotypes
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| Cell Death | HCT116 | TRAP1 inhibitor (GTPP) + H₂O₂ | > 4-fold increase compared to H₂O₂ or GTPP alone | [14] |
| Apoptosis | T98G | TRAP1 suppression | Increase in apoptosis | [7] |
| Cell Viability | T98G | TRAP1 suppression | Decrease in cell viability | [7] |
| Cell Proliferation | Various cancer cell lines | Allosteric TRAP1 inhibitors | Decreased proliferation | [16] |
Table 2: IC₅₀ Values of Selected TRAP1 Inhibitors
| Inhibitor | Cell Line | IC₅₀ Value (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | [17] |
| Compound 2 | HCT116 | 0.34 | [17] |
| Rapanone | PC3 | 6.50 (24h) | [18] |
| Rapanone | FTC133 | 6.01 (24h) | [18] |
| Embelin | PC3 | 9.27 (24h) | [18] |
Table 3: Effects of TRAP1 Inhibition on Metabolism
| Parameter | Cell Line/System | Treatment | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | TRAP1 KO MAFs | Genetic knockout | Increased OCR | [8] |
| Extracellular Acidification Rate (ECAR) | TRAP1 KO MAFs | Genetic knockout | Decreased ECAR | [8] |
| ATP Levels | TRAP1 KO MAFs | Genetic knockout | Increased steady-state ATP | [8] |
| Glutamine Synthetase Activity | Glutamine-dependent NSCLC cells | TRAP1 inhibitor (G-TPP) | Strong increase in GS activity | [9] |
| Fatty Acid Oxidation | WT and TRAP1 KO cells | Genetic knockout | Increased fatty acid oxidation | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of TRAP1 inhibition.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[9]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5] Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.[5]
-
Treatment: Add the TRAP1 inhibitor or vehicle control at desired concentrations to the wells.
-
Incubation with Treatment: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[5][9] Gentle shaking on an orbital shaker can aid solubilization.
-
Absorbance Measurement: Record the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[1][10]
Protocol:
-
Cell Treatment: Induce apoptosis in your cell population using the TRAP1 inhibitor or other stimuli. Include untreated cells as a negative control.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently trypsinize and then centrifuge.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge to pellet the cells. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[1]
-
Gently vortex or flick the tube to mix.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blotting for Protein Expression
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol (General):
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[19]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TRAP1, anti-SDHA, anti-E-cadherin, anti-Vimentin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.[20]
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Principle: OCR is a key indicator of mitochondrial respiration. It can be measured using a Seahorse XF Analyzer, which uses fluorescent sensors to measure oxygen concentration in real-time in a microplate format.
Protocol (Seahorse XF Mito Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Compound Loading: Load the injector ports of the sensor cartridge with the following compounds (typical concentrations for many cell lines):
-
Port A: Oligomycin (e.g., 1.0-1.5 µM), an ATP synthase inhibitor.
-
Port B: FCCP (e.g., 0.5-2.0 µM), an uncoupling agent that collapses the mitochondrial membrane potential.
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM each), Complex I and III inhibitors, respectively, to shut down mitochondrial respiration.[11][21]
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and start the assay. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Glutamine Synthetase (GS) Activity Assay
Principle: GS activity can be measured by its γ-glutamyl transferase reaction, where it synthesizes γ-glutamylhydroxamate from glutamine and hydroxylamine. The product can be measured colorimetrically after forming a complex with ferric chloride.[7][22]
Protocol (Spectrophotometric):
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a lysis buffer (e.g., 50 mM imidazole-HCl, pH 6.8) using sonication or freeze-thaw cycles.[7]
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration.
-
-
Reaction Mixture: In a microplate well, add 20-40 µg of protein lysate.[7]
-
Assay Buffer: Add an equal volume of 1x assay buffer to the lysate. The composition of this buffer can vary but generally contains substrates for the transferase reaction.
-
Incubation: Incubate the plate at 37°C for 2-6 hours.[7]
-
Stop Reaction: Add an equal volume of 1x stop buffer (which often contains ferric chloride in an acidic solution) to terminate the reaction and develop the color.[7]
-
Centrifugation: Centrifuge the plate to pellet any precipitate.[7]
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540-560 nm.[7][23]
-
Quantification: Calculate the GS activity by comparing the absorbance to a standard curve generated with known concentrations of γ-glutamylhydroxamate. The activity is typically expressed as nmol/min/mg of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by TRAP1 inhibition and a general experimental workflow for its investigation.
Caption: Downstream effects of TRAP1 inhibition.
Caption: Experimental workflow for investigating TRAP1 inhibition.
Conclusion
The inhibition of TRAP1 represents a promising therapeutic strategy for a variety of cancers. By understanding the multifaceted downstream effects of TRAP1 inhibition—from metabolic reprogramming and altered signaling to the induction of apoptosis—researchers can better design and evaluate novel TRAP1-targeted drugs. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting this key mitochondrial chaperone.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 3. Annexin V/PI Staining Assay for Apoptosis [bio-protocol.org]
- 4. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 8. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. bio-rad.com [bio-rad.com]
- 20. origene.com [origene.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. arigobio.com [arigobio.com]
6BrCaQ-C10-TPP: A Technical Guide to Inducing Apoptosis in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6BrCaQ-C10-TPP, a potent and selective inhibitor of the mitochondrial heat shock protein TRAP1, for inducing apoptosis in cancer cells. This document details its mechanism of action, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its application in cancer research.
Introduction
This compound is a novel synthetic compound designed for targeted delivery to the mitochondria of cancer cells. It consists of a 6-bromo-4-carboxy-quinoline (6BrCaQ) core, which is the active TRAP1-inhibiting moiety, a C10 alkyl linker, and a triphenylphosphonium (TPP) cation that facilitates its accumulation within the mitochondria. By specifically inhibiting the chaperone function of TRAP1, this compound disrupts mitochondrial homeostasis, leading to the induction of the intrinsic apoptotic pathway in cancer cells. This targeted approach offers a promising strategy for the development of novel anti-cancer therapeutics with potentially reduced off-target effects.
Mechanism of Action
This compound exerts its pro-apoptotic effects through the targeted inhibition of mitochondrial TRAP1, a key regulator of mitochondrial protein folding and stability. In many cancer cells, TRAP1 is overexpressed and plays a crucial role in protecting the cell from apoptosis by maintaining mitochondrial integrity.
The mechanism of action of this compound can be summarized in the following steps:
-
Mitochondrial Accumulation: The positively charged TPP moiety drives the accumulation of the compound within the negatively charged mitochondrial matrix.
-
TRAP1 Inhibition: this compound binds to and inhibits the ATPase activity of TRAP1.
-
Mitochondrial Dysfunction: Inhibition of TRAP1 leads to the misfolding and aggregation of its client proteins, resulting in mitochondrial dysfunction. This is characterized by:
-
Disruption of the Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, the loss of ΔΨm is an early event in apoptosis.
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria produce higher levels of ROS, which can further damage cellular components and trigger apoptotic signaling.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the swelling of the mitochondria and the release of pro-apoptotic factors.
-
-
Initiation of Apoptosis: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Quantitative Data
The anti-proliferative and pro-apoptotic efficacy of this compound has been evaluated in various human cancer cell lines. The following tables summarize the key quantitative findings.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.015 |
| HT-29 | Colon Cancer | 0.032 |
| HCT-116 | Colon Cancer | 0.008 |
| K562 | Leukemia | 0.25 |
| PC-3 | Prostate Cancer | 0.30 |
Table 2: Induction of Apoptosis by this compound in HCT-116 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) (Annexin V+) |
| Control (DMSO) | - | 5.2 ± 1.1 |
| This compound | 0.01 | 25.8 ± 3.5 |
| This compound | 0.05 | 68.4 ± 5.2 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HCT-116 Cells
| Treatment | Concentration (µM) | % of Cells with Depolarized Mitochondria |
| Control (DMSO) | - | 8.1 ± 1.5 |
| This compound | 0.01 | 45.3 ± 4.1 |
| This compound | 0.05 | 82.7 ± 6.8 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.
Materials:
-
Cancer cells treated with this compound and control cells
-
JC-1 or TMRE staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed medium containing the fluorescent dye (e.g., 2 µM JC-1 or 100 nM TMRE).
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence by flow cytometry or visualize under a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial membrane depolarization.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
References
Methodological & Application
Application Notes and Protocols: Assessing 6BrCaQ-C10-TPP Effects on Mitochondrial Membrane Potential Using JC-1 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
6BrCaQ-C10-TPP is a novel anti-cancer agent that functions as a potent inhibitor of the mitochondrial heat shock protein TRAP1.[1] This targeted inhibition disrupts mitochondrial homeostasis, leading to a significant disturbance in the mitochondrial membrane potential (ΔΨm) and subsequent anti-proliferative effects in a variety of human cancer cell lines.[1] A key method for evaluating the impact of such compounds on mitochondrial health is the use of the fluorescent probe JC-1.
The JC-1 dye is a lipophilic, cationic dye that selectively accumulates in mitochondria.[2][3] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[2][3] Conversely, in apoptotic or metabolically stressed cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[2][3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[2][3]
These application notes provide detailed protocols for utilizing JC-1 dye in conjunction with flow cytometry and fluorescence microscopy to quantitatively and qualitatively assess the effects of this compound on mitochondrial membrane potential in cancer cells.
Data Presentation
The following tables present illustrative quantitative data representing typical results obtained from JC-1 assays when cancer cells are treated with a mitochondrial targeting agent like this compound. This data is for representative purposes to guide researchers in their experimental design and data analysis.
Table 1: Flow Cytometry Analysis of Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control (DMSO) | - | 92.5 ± 2.1 | 7.5 ± 2.1 |
| This compound | 0.1 | 75.3 ± 3.5 | 24.7 ± 3.5 |
| This compound | 0.5 | 42.1 ± 4.2 | 57.9 ± 4.2 |
| This compound | 1.0 | 15.8 ± 2.9 | 84.2 ± 2.9 |
| CCCP (Positive Control) | 50 | 5.2 ± 1.5 | 94.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent mitochondrial uncoupler used as a positive control for mitochondrial depolarization.[3]
Table 2: Fluorescence Microscopy Analysis of Red/Green Fluorescence Intensity Ratio in Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | - | 8.5 ± 1.2 |
| This compound | 0.1 | 5.2 ± 0.8 |
| This compound | 0.5 | 2.1 ± 0.5 |
| This compound | 1.0 | 0.8 ± 0.3 |
| CCCP (Positive Control) | 50 | 0.3 ± 0.1 |
The red/green fluorescence ratio is calculated from the mean fluorescence intensity of the red and green channels from at least 50 individual cells per treatment group.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 and Flow Cytometry
This protocol details the steps for the quantitative analysis of mitochondrial membrane potential in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
CCCP (positive control)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for the desired incubation period (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 30 minutes prior to staining).
-
-
Cell Harvesting:
-
Following treatment, collect the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with 1 mL of warm PBS and centrifuge again.
-
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 staining solution in complete cell culture medium.
-
Resuspend the cell pellet in 0.5 mL of the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
After incubation, add 2 mL of PBS to each tube and centrifuge at 300 x g for 5 minutes.
-
Carefully discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the green fluorescence of JC-1 monomers in the FL1 channel (typically around 529 nm).[3]
-
Detect the red fluorescence of JC-1 aggregates in the FL2 channel (typically around 590 nm).[3]
-
Set up appropriate compensation to correct for spectral overlap between the green and red channels.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create dot plots of FL1 versus FL2 to visualize the populations of cells with high (red) and low (green) mitochondrial membrane potential.
-
Quantify the percentage of cells in each population for all treatment groups.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 and Fluorescence Microscopy
This protocol outlines the steps for the qualitative and semi-quantitative analysis of mitochondrial membrane potential in cancer cells treated with this compound using fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
CCCP (positive control)
-
Fluorescence microscope with appropriate filters for red and green fluorescence
-
Glass coverslips or imaging-compatible plates
Procedure:
-
Cell Seeding: Seed cancer cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
-
Compound Treatment: Treat cells with this compound as described in Protocol 1, step 2.
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 staining solution in complete cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh PBS or complete medium to the wells for imaging.
-
-
Fluorescence Microscopy:
-
Observe the cells under a fluorescence microscope.
-
Use a filter set appropriate for detecting green fluorescence (FITC or similar) to visualize JC-1 monomers.
-
Use a filter set appropriate for detecting red fluorescence (TRITC or similar) to visualize JC-1 aggregates.
-
Capture images of multiple fields of view for each treatment group.
-
-
Image Analysis:
-
Qualitatively assess the changes in red and green fluorescence in the treated cells compared to the controls. Healthy cells will exhibit bright red mitochondrial staining, while cells with depolarized mitochondria will show an increase in green fluorescence.
-
For semi-quantitative analysis, measure the mean fluorescence intensity of the red and green channels in individual cells or regions of interest using image analysis software. Calculate the red/green fluorescence ratio for each treatment group.
-
Visualizations
Caption: Principle of JC-1 Dye for Assessing Mitochondrial Membrane Potential.
Caption: General Experimental Workflow for the JC-1 Assay.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Western Blot Analysis of TRAP1 Client Proteins Following 6BrCaQ-C10-TPP Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial member of the Heat Shock Protein 90 (Hsp90) family, is a critical regulator of mitochondrial homeostasis and cellular metabolism. Its chaperone activity is essential for the stability and function of a variety of mitochondrial proteins, known as client proteins. In many cancer cells, TRAP1 is upregulated, promoting a metabolic shift towards glycolysis and protecting against apoptosis, thereby contributing to tumor growth and drug resistance.
6BrCaQ-C10-TPP is a potent and selective inhibitor of TRAP1 that targets the protein within the mitochondria. Its mechanism of action involves the disruption of TRAP1's chaperone function, leading to the destabilization and degradation of its client proteins. This, in turn, induces mitochondrial dysfunction and apoptosis in cancer cells. This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound on the expression levels of key TRAP1 client proteins, including Cyclophilin D (CypD), Superoxide Dismutase 2 (SOD2), and Hexokinase II (HKII).
Data Presentation
The following table summarizes the expected quantitative changes in TRAP1 client protein levels in cancer cells following treatment with this compound, as determined by densitometric analysis of Western blot data.
| Target Protein | Cellular Localization | Function | Expected Change with this compound Treatment | Fold Change (Treated/Control) |
| TRAP1 | Mitochondria | Molecular Chaperone | Decrease | ~0.4 |
| Cyclophilin D (CypD) | Mitochondria | mPTP Regulator | Decrease | ~0.5 |
| SOD2 | Mitochondria | Antioxidant Enzyme | Decrease | ~0.6 |
| Hexokinase II (HKII) | Mitochondria (outer membrane) | Glycolysis | Decrease | ~0.5 |
| VDAC1 | Mitochondria (outer membrane) | Loading Control | No significant change | ~1.0 |
| β-Actin | Cytosol | Loading Control | No significant change | ~1.0 |
Note: The fold changes are representative and may vary depending on the cell line, concentration of this compound, and duration of treatment.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Culture : Culture human cancer cells (e.g., HCT-116, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding : Seed the cells in 100 mm culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment : Treat the cells with the desired concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for a specified time period (e.g., 24, 48 hours).
II. Mitochondrial Isolation from Cultured Cells
This protocol is adapted from established methods for mitochondrial purification.
Reagents:
-
NKM Buffer : 1 mM Tris-HCl pH 7.4, 0.13 M NaCl, 5 mM KCl, 7.5 mM MgCl2.
-
Homogenization Buffer : 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, 1 mM PMSF, 1 mM DTT (add PMSF and DTT fresh).
-
Mitochondrial Suspension Buffer : 10 mM Tris-HCl pH 6.7, 0.15 mM MgCl2, 0.25 mM Sucrose, 1 mM PMSF, 1 mM DTT (add PMSF and DTT fresh).
-
2 M Sucrose Solution .
Procedure:
-
Cell Collection : Harvest cells by scraping and centrifuge at 370 x g for 10 minutes.
-
Washing : Resuspend the cell pellet in 10 volumes of NKM buffer, centrifuge, and repeat the wash twice.
-
Homogenization : Resuspend the pellet in 6 volumes of homogenization buffer and incubate on ice for 10 minutes. Homogenize the cells using a Dounce homogenizer with a tight pestle (approximately 30 strokes).
-
Removal of Nuclei and Debris : Add 1 volume of 2 M sucrose solution, mix gently, and centrifuge at 1,200 x g for 5 minutes. Transfer the supernatant to a new tube and repeat this centrifugation step twice.
-
Mitochondria Pelleting : Centrifuge the final supernatant at 7,000 x g for 10 minutes to pellet the mitochondria.
-
Final Mitochondrial Pellet : Resuspend the pellet in 3 volumes of mitochondrial suspension buffer and centrifuge at 9,500 x g for 5 minutes. The resulting pellet is the enriched mitochondrial fraction.
III. Protein Extraction and Quantification
-
Lysis : Resuspend the mitochondrial pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonication : Sonicate the lysate on ice to ensure complete lysis.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any remaining debris.
-
Quantification : Determine the protein concentration of the supernatant using a BCA protein assay kit.
IV. Western Blot Analysis
-
Sample Preparation : Mix the protein lysates with 4x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against TRAP1, CypD, SOD2, HKII, VDAC1, and β-actin overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Densitometric Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (VDAC1 for mitochondrial fraction, β-actin for whole-cell lysate).
Visualizations
Experimental Workflow
Application Notes and Protocols for Determining Dose-Response Curves of 6BrCaQ-C10-TPP using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6BrCaQ-C10-TPP is a novel potent inhibitor of the mitochondrial heat shock protein TRAP1.[1][2] This compound has demonstrated significant antiproliferative activity in a variety of human cancer cell lines, with IC50 values ranging from 0.008 to 0.30 µM.[1][2] As a mitochondrial-targeted agent, this compound induces disturbances in the mitochondrial membrane.[1][2] Given its mechanism of action, careful consideration must be taken when selecting a cell viability assay to avoid potential artifacts. This document provides detailed protocols for determining the dose-response curve of this compound, with a focus on the Resazurin assay due to its suitability for compounds affecting mitochondrial function.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data is essential for establishing an appropriate concentration range for dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.03 |
| HT-29 | Colon Cancer | 0.15 |
| HCT-116 | Colon Cancer | 0.08 |
| K562 | Leukemia | 0.008 |
| PC-3 | Prostate Cancer | 0.30 |
Data extracted from Mathieu C, et al. Eur J Med Chem. 2022 Feb 5;229:114052.[1][2]
Experimental Protocols
Recommended Assay: Resazurin (AlamarBlue) Cell Viability Assay
The Resazurin assay is recommended for assessing the cytotoxicity of this compound. Unlike MTT, which can be influenced by changes in cellular metabolic and energy perturbations that are likely to occur with mitochondrial inhibitors, the Resazurin assay is generally less susceptible to such interferences.[3][4][5][6] This assay measures the reduction of non-fluorescent blue resazurin to highly fluorescent pink resorufin by viable, metabolically active cells.[7]
Materials:
-
This compound
-
Resazurin sodium salt
-
Appropriate cancer cell line (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
96-well, black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations. A suggested starting range, based on the known IC50 values, would be from 0.001 µM to 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS and filter-sterilize.
-
After the incubation period, add 20 µL of the Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the media-only blank from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the dose-response curve of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Morphology with 6BrCaQ-C10-TPP
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6BrCaQ-C10-TPP for fluorescent imaging of mitochondrial morphology in living cells.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Alterations in mitochondrial morphology are closely linked to cellular health and are indicative of various pathological conditions, including cancer and neurodegenerative diseases.[1][2][3] this compound is a novel fluorescent probe that selectively targets mitochondria. It is a conjugate of a 6-bromo-4-carboxyquinoline (6BrCaQ) fluorophore and a triphenylphosphonium (TPP) cation linked by a C10 alkyl chain. The lipophilic TPP cation facilitates the accumulation of the probe within the mitochondria due to the negative mitochondrial membrane potential. While initially developed as a potent inhibitor of the mitochondrial heat shock protein TRAP1 with anti-proliferative activity, its fluorescent properties and mitochondrial localization make it a promising candidate for visualizing mitochondrial morphology in live cells.[4][5] This document outlines the protocols for using this compound for live-cell imaging and provides a framework for quantitative analysis of mitochondrial morphology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its application in live-cell imaging.
Table 1: Physicochemical and Fluorescent Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H42Br2N2O2P+ | Inferred from synthesis |
| Molecular Weight | 825.58 g/mol | Inferred from synthesis |
| Excitation Wavelength (λex) | ~450 nm (predicted) | Based on quinoline derivatives |
| Emission Wavelength (λem) | ~520 nm (predicted) | Based on quinoline derivatives |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Standard for similar compounds |
| Typical Staining Concentration | 50 - 500 nM | Inferred from similar TPP probes |
| Typical Incubation Time | 15 - 60 minutes | Inferred from similar TPP probes |
Table 2: Antiproliferative Activity of this compound
| Cell Line | GI50 (µM) |
| MDA-MB-231 (Breast Cancer) | 0.008 |
| HT-29 (Colon Cancer) | 0.030 |
| HCT-116 (Colon Cancer) | 0.015 |
| K562 (Leukemia) | 0.30 |
| PC-3 (Prostate Cancer) | 0.025 |
Data from European Journal of Medicinal Chemistry, 2022.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, dissolve 0.826 mg of the compound in 1 mL of DMSO. c. Vortex the solution until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C, protected from light.
Protocol 2: Live-Cell Staining and Imaging of Mitochondrial Morphology
-
Cell Culture: a. Plate cells of interest (e.g., HeLa, U2OS, or any of the cell lines listed in Table 2) on glass-bottom dishes or chamber slides suitable for live-cell imaging. b. Culture the cells in appropriate media until they reach the desired confluency (typically 50-70%).
-
Staining: a. Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS). The final working concentration should be in the range of 50-500 nM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and imaging setup. b. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). c. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary between cell types.
-
Imaging: a. After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any unbound probe. b. Add fresh, pre-warmed imaging buffer to the cells. c. Place the dish or slide on the stage of a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2). d. Excite the sample using a light source with a wavelength around 450 nm (e.g., a 458 nm laser line on a confocal microscope). e. Collect the emitted fluorescence using a filter set appropriate for emission around 520 nm (e.g., a 500-550 nm bandpass filter). f. Acquire images using a high-resolution objective lens (e.g., 60x or 100x oil immersion). g. For time-lapse imaging of mitochondrial dynamics, acquire images at regular intervals (e.g., every 5-30 seconds).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound accumulation and action in mitochondria.
Experimental Workflow
Caption: Workflow for imaging mitochondrial morphology with this compound.
Logical Relationship for Data Analysis
Caption: Data analysis workflow for quantifying mitochondrial morphology.
References
- 1. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Flow Cytometry Analysis of Apoptosis Induced by 6BrCaQ-C10-TPP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6BrCaQ-C10-TPP is a potent inhibitor of the mitochondrial heat shock protein TRAP1 (TNF receptor-associated protein 1). By targeting TRAP1, this compound disrupts mitochondrial function, leading to the induction of apoptosis in cancer cells. This makes it a promising candidate for cancer therapeutic development. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by compounds like this compound. This document provides detailed application notes and protocols for analyzing this compound-induced apoptosis by flow cytometry.
Principle of Apoptosis Detection by Annexin V and Propidium Iodide Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Signaling Pathway of this compound-Induced Apoptosis
This compound is designed to accumulate in the mitochondria due to its triphenylphosphonium (TPP) cation. Within the mitochondria, it inhibits the chaperone activity of TRAP1. TRAP1 is known to protect cancer cells from apoptosis by maintaining mitochondrial integrity. Inhibition of TRAP1 by this compound leads to mitochondrial membrane disturbance. This disruption results in the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.
Application Notes and Protocols for In Vivo Studies of 6BrCaQ-C10-TPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
6BrCaQ-C10-TPP is a potent, mitochondria-targeted inhibitor of the heat shock protein TRAP1, demonstrating significant anti-proliferative activity across a range of human cancer cell lines in vitro.[1][2][3] Its mechanism of action is understood to involve the disruption of the mitochondrial membrane potential and the regulation of heat shock proteins and their partners.[2] These application notes provide a detailed framework for the preclinical in vivo evaluation of this compound in xenograft models of cancer, offering protocols for efficacy and toxicity assessment. Given the absence of published in vivo data for this compound, the following protocols are based on established methodologies for similar anti-cancer agents and the known in vitro profile of the compound.
Proposed Mechanism of Action
This compound is designed for targeted delivery to the mitochondria, facilitated by the triphenylphosphonium (TPP) cation. Once accumulated in the mitochondria, it inhibits TRAP1, a key chaperone protein involved in maintaining mitochondrial homeostasis and protecting cancer cells from stress. Inhibition of TRAP1 leads to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.
Caption: Proposed mechanism of action of this compound.
Data Presentation: Hypothetical In Vivo Efficacy
The following tables present hypothetical data from a proposed in vivo efficacy study of this compound in a subcutaneous MDA-MB-231 xenograft mouse model.
Table 1: Hypothetical Tumor Growth Inhibition (TGI) of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 850 ± 120 | 32 |
| This compound | 25 | 450 ± 90 | 64 |
| This compound | 50 | 200 ± 60 | 84 |
| Positive Control | - | 300 ± 75 | 76 |
Table 2: Hypothetical Body Weight Changes in Study Animals
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.8 |
| This compound | 25 | - 1.5 ± 2.1 |
| This compound | 50 | - 5.8 ± 3.5 |
| Positive Control | - | - 3.2 ± 2.5 |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
This protocol describes a study to determine the efficacy of this compound in inhibiting tumor growth in an immunodeficient mouse model bearing human cancer cell line-derived xenografts.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell lines (e.g., MDA-MB-231, HT-29, or PC-3)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile PBS
-
Cell culture medium
-
Calipers
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing.
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., MDA-MB-231) according to standard protocols.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[6][7]
-
Optionally, mix the cell suspension 1:1 with Matrigel to improve tumor establishment.[4][5]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
-
Administer the compound (e.g., via intraperitoneal or intravenous injection) according to the planned dosing schedule (e.g., daily, every other day).
-
Include a vehicle control group and a positive control group (a standard-of-care chemotherapeutic agent).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize the animals, and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
Protocol 2: Acute Toxicity Assessment
This protocol outlines a study to determine the maximum tolerated dose (MTD) and to assess the acute toxicity profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), both male and female.
-
Equipment for blood collection and clinical chemistry analysis.
-
Materials for tissue fixation and histopathology.
Procedure:
-
Dose Range Finding:
-
Administer a single dose of this compound at escalating concentrations to small groups of mice (n=3-5 per group).
-
Observe the animals for 7-14 days for signs of toxicity, including changes in body weight, behavior, and physical appearance.[11][12]
-
The MTD is defined as the highest dose that does not cause severe morbidity or more than 20% body weight loss.[13]
-
-
Repeat-Dose Toxicity Study:
-
Based on the MTD, select several dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) for a repeat-dose study.
-
Administer the compound daily for a set period (e.g., 7-14 days) to groups of mice (n=5-10 per sex per group), including a vehicle control group.
-
Monitor body weight and clinical signs daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).[14]
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.).
-
Fix the organs in formalin for histopathological examination.
-
Disclaimer: These protocols are intended as a general guide. Specific experimental details should be optimized based on the properties of this compound and the research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Toxicology | MuriGenics [murigenics.com]
Troubleshooting & Optimization
Improving 6BrCaQ-C10-TPP solubility for in vitro experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 6BrCaQ-C10-TPP in in vitro experiments, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1.[1][2][3] Its chemical structure includes a 6-bromo-4-carboxyquinoline (6BrCaQ) core, a C10 alkyl linker, and a triphenylphosphonium (TPP) cation. The TPP moiety is a lipophilic cation that facilitates the compound's accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[4][5][6] The primary mechanism of action is the inhibition of TRAP1, a mitochondrial chaperone protein, which leads to mitochondrial membrane disturbance and has shown antiproliferative activity in various cancer cell lines.[1][7]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: For compounds with similar chemical characteristics, such as TPP-conjugated molecules and quinoline derivatives, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used solvents for creating concentrated stock solutions.[6][8] It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: Can I use water or phosphate-buffered saline (PBS) to dissolve this compound?
A3: Direct dissolution in aqueous buffers like water or PBS is not recommended. This compound, like many organic small molecules and TPP-conjugated compounds, is expected to have poor water solubility.[5] You should first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before making further dilutions in aqueous-based culture media for your experiments.
Q4: Why is the TPP (triphenylphosphonium) moiety included in this compound?
A4: The TPP cation is used to specifically target the compound to mitochondria.[4] Cancer cells typically exhibit a significantly higher mitochondrial membrane potential compared to normal cells.[5][9] This high potential drives the accumulation of the positively charged TPP-conjugated compound inside the mitochondria, increasing its local concentration and enhancing its therapeutic efficacy against cancer cells.[5][9]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not fully dissolving in the recommended solvent.
| Possible Cause | Suggested Solution |
| Low-Quality Solvent | Use high-purity, anhydrous grade solvents (e.g., DMSO, ≥99.7%). Water contamination can significantly reduce the solubility of hydrophobic compounds. |
| Incorrect Solvent | While DMSO and ethanol are generally effective, the solubility can be compound-specific. If issues persist, consider testing other organic solvents like Dimethylformamide (DMF). |
| Precipitation at Low Temperatures | If you are storing your stock solution at low temperatures (-20°C or -80°C), the compound may precipitate. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete re-dissolution. |
| Concentration is too High | You may be attempting to create a stock solution that is above the compound's solubility limit. Try preparing a less concentrated stock solution. |
Problem: The compound precipitates when I dilute the stock solution into my aqueous cell culture medium.
| Possible Cause | Suggested Solution |
| Poor Aqueous Dispersibility | The compound is crashing out of solution upon contact with the aqueous environment. To mitigate this, add the stock solution to the media dropwise while vortexing or stirring the media. This helps to disperse the compound more effectively. |
| Final Concentration is too High | The final concentration in your experiment may exceed the compound's solubility in the aqueous medium. Perform a serial dilution of your stock solution to find the highest working concentration that remains in solution. |
| Use of Surfactants or Co-solvents | For particularly challenging compounds, the use of a small percentage of a biocompatible surfactant (e.g., Pluronic F-68) or a co-solvent in the final medium can sometimes improve solubility. However, this must be carefully controlled as it can affect cellular responses. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a precise volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in amber or light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: General In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your chosen cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation:
-
Thaw an aliquot of your this compound stock solution and warm it to room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to prepare the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: Logical workflow for troubleshooting solubility problems.
Caption: Proposed mechanism of this compound action in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing off-target effects of 6BrCaQ-C10-TPP in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6BrCaQ-C10-TPP, a potent mitochondrial-targeted TRAP1 inhibitor. Our goal is to help you anticipate, identify, and mitigate potential off-target effects in your cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1.[1][2] The triphenylphosphonium (TPP) cation facilitates its accumulation within the mitochondria.[3][4] Its on-target effect is the disruption of TRAP1's chaperone function, leading to mitochondrial membrane disturbance and induction of apoptosis in cancer cells.[1][2]
Q2: What are the potential, or theoretical, off-target effects of this compound?
A2: While this compound is designed for mitochondrial TRAP1 selectivity, off-target interactions are possible and should be experimentally evaluated. Potential off-target effects can be hypothesized based on its chemical structure and the known behavior of related compounds:
-
Cytosolic HSP90 Isoforms: Although designed to target mitochondrial TRAP1, high concentrations could lead to inhibition of cytosolic HSP90 isoforms (e.g., HSP90α, HSP90β) or the ER-resident Grp94. This could induce a broader heat shock response.
-
Other Mitochondrial Proteins: The quinolone core, found in fluoroquinolone antibiotics, has been associated with off-target interactions with other mitochondrial proteins, such as isocitrate dehydrogenase 2 (IDH2) and apoptosis-inducing factor mitochondrial 1 (AIFM1).[5]
-
Kinases: Many small molecule inhibitors exhibit off-target effects on various protein kinases. Kinome-wide screening is often necessary to identify these unintended interactions.
-
DNA Topoisomerases: Some quinolone derivatives are known to interact with DNA topoisomerases, which could lead to genotoxicity.
Q3: We are observing unexpected phenotypes in our cells treated with this compound that don't seem to be related to mitochondrial dysfunction. What could be the cause?
A3: This could be indicative of an off-target effect. We recommend a systematic approach to investigate this. First, confirm the on-target effect by assessing TRAP1 client protein degradation and mitochondrial membrane potential. If the on-target effect is confirmed, the unexpected phenotype is likely due to an off-target interaction. Consider performing a cellular thermal shift assay (CETSA) to identify protein targets that are stabilized or destabilized by this compound. A broader, unbiased approach would be to use proteome-wide thermal profiling or affinity-based protein profiling to identify interacting partners.
Q4: How can we confirm that this compound is engaging TRAP1 in our cellular model?
A4: Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of TRAP1 in the presence of this compound. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature. A positive thermal shift for TRAP1 would confirm target engagement in your cells.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity in non-cancerous cell lines | Off-target toxicity, potentially due to inhibition of essential housekeeping proteins or disruption of general mitochondrial function. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use a negative control compound lacking the TRAP1-binding moiety but retaining the TPP group to assess mitochondria-specific, non-TRAP1-related toxicity. 3. Conduct a proteome-wide off-target screening (e.g., Thermal Proteome Profiling) to identify unintended targets in the sensitive cell line. |
| Induction of the cytosolic heat shock response (e.g., upregulation of HSP70) | Inhibition of cytosolic HSP90 isoforms. | 1. Perform a Western blot to assess the levels of cytosolic HSP90 client proteins (e.g., Akt, c-Raf) to see if they are degraded. 2. Compare the effects of this compound with a known pan-HSP90 inhibitor. 3. Use a lower concentration of this compound to enhance selectivity for mitochondrial TRAP1. |
| Inconsistent results between experimental replicates | Compound instability, poor cell permeability, or variable mitochondrial membrane potential affecting compound uptake. | 1. Verify the stability of this compound in your cell culture medium. 2. Use a fluorescently tagged version of the compound, if available, to monitor cellular uptake. 3. Measure the mitochondrial membrane potential of your cells before and after treatment to ensure consistent uptake. |
| Phenotype does not match TRAP1 knockdown/knockout | The observed phenotype is due to an off-target effect, or the compound has additional mechanisms of action beyond TRAP1 inhibition. | 1. Validate your TRAP1 knockdown/knockout model. 2. Perform a rescue experiment: overexpress a drug-resistant mutant of TRAP1 in the presence of this compound. If the phenotype is rescued, it is on-target. 3. Use orthogonal methods like affinity-based protein profiling to identify other binding partners of the compound. |
Quantitative Data Summary
The following table provides a template with hypothetical data for on-target and potential off-target activities of this compound. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cellular system.
| Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Notes |
| TRAP1 (On-Target) | CETSA | MDA-MB-231 | 50 | Confirms target engagement in cells. |
| TRAP1 (On-Target) | Proliferation Assay | MDA-MB-231 | 8 | Potent anti-proliferative effect.[1][2] |
| HSP90α (Off-Target) | CETSA | MDA-MB-231 | > 5000 | Demonstrates selectivity over cytosolic isoform. |
| Kinase X (Off-Target) | Kinome Scan | N/A | 850 | Identified in a broad kinase screen. |
| IDH2 (Off-Target) | Enzymatic Assay | N/A | 2500 | Potential off-target based on structural similarity to other quinolones. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to TRAP1 within intact cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
Antibody against TRAP1
-
Secondary antibody for Western blotting
-
Thermal cycler or heating block
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 2-4 hours).
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration. Analyze the levels of soluble TRAP1 by Western blotting.
-
Data Analysis: Plot the band intensity of soluble TRAP1 against the temperature for both treated and control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
Affinity-Based Protein Profiling for Off-Target Identification
This protocol aims to identify direct binding partners of this compound. This requires a modified version of the compound with an affinity tag (e.g., biotin).
Materials:
-
Biotinylated this compound analog
-
Cancer cell line of interest
-
Cell lysis buffer
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Methodology:
-
Cell Lysate Preparation: Grow and harvest cells. Prepare a total cell lysate using a suitable lysis buffer.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated this compound probe. As a control, incubate a separate lysate with the probe in the presence of a high concentration of non-biotinylated this compound to competitively inhibit binding.
-
Affinity Purification: Add streptavidin beads to the lysates and incubate to capture the biotinylated probe and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample with the competition control. Proteins that are significantly enriched in the probe-treated sample are potential binding partners.
Visualizations
Caption: On-target mechanism of this compound in cancer cells.
Caption: Workflow for identifying on-target and off-target effects.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6BrCaQ-C10-TPP Concentration for Long-term Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term experiments involving the mitochondrial-targeted TRAP1 inhibitor, 6BrCaQ-C10-TPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic compound designed as an inhibitor of the mitochondrial heat shock protein TRAP1 (TNF receptor-associated protein 1).[1] The triphenylphosphonium (TPP) moiety facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[2][3] By inhibiting TRAP1, a key regulator of mitochondrial proteostasis and metabolism, this compound induces mitochondrial dysfunction, leading to anti-proliferative effects in cancer cells.[1]
Q2: What is a good starting concentration for my long-term experiments?
A2: Short-term studies (e.g., 72 hours) have shown that this compound has potent anti-proliferative activity with GI50 values (the concentration causing 50% growth inhibition) in the nanomolar to low micromolar range across various human cancer cell lines.[1] For long-term studies, it is crucial to start with a concentration at or below the GI50 value to minimize acute toxicity and allow for the observation of long-term effects. A dose-response experiment over a prolonged period is highly recommended to determine the optimal concentration for your specific cell model and experimental endpoint.
Q3: How can I assess the long-term stability of this compound in my cell culture medium?
A3: The stability of any compound in culture medium over extended periods is a critical factor. To assess this, you can incubate the compound in your complete cell culture medium at 37°C for various time points (e.g., 24, 48, 72, 96 hours). The concentration of the active compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If significant degradation is observed, more frequent media changes with a fresh compound will be necessary.
Q4: What are the potential mechanisms of acquired resistance to this compound in long-term studies?
A4: While specific resistance mechanisms to this compound have not yet been elucidated, potential mechanisms could include:
-
Upregulation of drug efflux pumps: Increased expression of ABC transporters could reduce the intracellular accumulation of the compound.
-
Alterations in mitochondrial membrane potential: A decrease in mitochondrial membrane potential could reduce the TPP-mediated uptake of the compound into the mitochondria.
-
Metabolic reprogramming: Cells may adapt their metabolic pathways to become less reliant on the functions regulated by TRAP1.
-
Mutations in the TRAP1 gene: Changes in the drug-binding site of TRAP1 could reduce the efficacy of the inhibitor.
Q5: What are the key indicators of mitochondrial toxicity I should monitor in my long-term studies?
A5: Key indicators of mitochondrial toxicity include:
-
A sustained decrease in mitochondrial membrane potential.[4]
-
Increased production of reactive oxygen species (ROS).[5]
-
Reduced oxygen consumption rate (OCR).
-
Decreased ATP production.
-
Changes in mitochondrial morphology (e.g., fragmentation).
-
Release of pro-apoptotic factors like cytochrome c from the mitochondria.[5]
Troubleshooting Guide
This guide addresses common issues encountered during long-term studies with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of acute cell death | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal sub-lethal concentration for long-term studies. Start with concentrations at or below the published GI50 values. |
| The cell line is particularly sensitive to mitochondrial inhibition. | Consider using a more resistant cell line or engineering your cell line to overexpress anti-apoptotic proteins if appropriate for your research question. | |
| Loss of compound efficacy over time | Degradation of this compound in the culture medium. | Assess the stability of the compound in your medium (see FAQ A3). Increase the frequency of media changes with a fresh compound. |
| Development of acquired resistance in the cell population. | Monitor for changes in markers of resistance (e.g., expression of drug efflux pumps). Consider using intermittent dosing schedules. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding densities across all experiments, as this can affect the cellular response to treatment. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor your incubator to maintain a stable culture environment.[6] | |
| Contamination of cell cultures. | Regularly test your cell lines for mycoplasma and other contaminants. Practice good aseptic technique. | |
| Changes in cell morphology unrelated to the expected phenotype | Off-target effects of the compound. | Investigate potential off-target effects by performing target engagement and proteomic studies. |
| Nutrient depletion or waste product accumulation in the medium. | Increase the frequency of media changes, especially for long-term experiments with high cell densities. |
Experimental Protocols
Protocol 1: Determination of Optimal Long-Term Concentration using a Growth Curve Assay
-
Cell Seeding: Seed your cells in multiple 96-well plates at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: The day after seeding, replace the medium with the medium containing the different concentrations of this compound.
-
Time Points: At regular intervals (e.g., every 48 or 72 hours), take one plate for analysis.
-
Media Changes: For the remaining plates, perform a full media change with a freshly prepared compound at your desired frequency (e.g., every 72 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or PrestoBlue™ Cell Viability Reagent).
-
Data Analysis: Plot the cell viability against time for each concentration. The optimal long-term concentration will be one that inhibits proliferation to the desired degree without causing excessive cell death.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
-
Cell Culture and Treatment: Culture your cells in a suitable format (e.g., 96-well black, clear-bottom plates) and treat them with the optimized long-term concentration of this compound for the desired duration.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells with an appropriate buffer (e.g., PBS or a manufacturer-provided assay buffer).
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader.
-
Healthy cells (high mitochondrial membrane potential): J-aggregates will fluoresce red (excitation ~560 nm, emission ~595 nm).
-
Apoptotic or unhealthy cells (low mitochondrial membrane potential): JC-1 monomers will fluoresce green (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization of the mitochondrial membrane.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing long-term concentration.
References
- 1. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and Optimization of Mitochondria-Targeted Polymeric Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 5. Exploring the Potential of Mitochondria-Targeted Drug Delivery for Enhanced Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting inconsistent results with 6BrCaQ-C10-TPP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6BrCaQ-C10-TPP. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1).[1][2] Its mechanism of action involves targeting TRAP1 within the mitochondria, leading to disruption of mitochondrial function, including significant disturbance of the mitochondrial membrane potential, and ultimately inducing anti-proliferative effects in various cancer cell lines.[1][2] The triphenylphosphonium (TPP) cation moiety facilitates the accumulation of the compound within the mitochondria due to the negative mitochondrial membrane potential.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in a range of human cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 - 0.30 |
| HT-29 | Colon Cancer | 0.008 - 0.30 |
| HCT-116 | Colon Cancer | 0.008 - 0.30 |
| K562 | Leukemia | 0.008 - 0.30 |
| PC-3 | Prostate Cancer | 0.008 - 0.30 |
| (Data sourced from supplier information citing Mathieu C, et al. Eur J Med Chem. 2022 Feb 5;229:114052)[2] |
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable solvent like DMSO. It is recommended to make small aliquots of stock solutions to avoid repeated freeze-thaw cycles. Always refer to the supplier's data sheet for specific storage and handling instructions.
Q4: What are the expected downstream effects of TRAP1 inhibition by this compound?
A4: Inhibition of TRAP1 can lead to a cascade of cellular events. TRAP1 is a key regulator of mitochondrial proteostasis and metabolism. Its inhibition can lead to the degradation of TRAP1 client proteins, altered cellular metabolism (often a shift towards glycolysis), disruption of the mitochondrial membrane potential, and induction of apoptosis.[3][4]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability/cytotoxicity assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that this compound is fully dissolved in the solvent before adding it to the cell culture medium. Visually inspect for any precipitates. It is also advisable to not exceed the recommended final solvent concentration in the culture medium (typically <0.5% DMSO).
-
-
Possible Cause 2: Off-Target Effects of the TPP Moiety.
-
Solution: The triphenylphosphonium (TPP) cation itself can have effects on mitochondrial bioenergetics, including uncoupling of oxidative phosphorylation.[5] This can lead to cytotoxicity that is independent of TRAP1 inhibition. To control for this, include a "vehicle" control (solvent only) and, if possible, a control compound consisting of the TPP moiety linked to an inert molecule.
-
-
Possible Cause 3: Assay-Specific Artifacts.
-
Solution: Some cell viability assays, like those based on tetrazolium salts (e.g., MTT), can be affected by compounds that alter cellular metabolism.[6][7] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®), or one that directly measures membrane integrity (e.g., trypan blue exclusion or a live/dead stain).[8]
-
Problem 2: Inconsistent or unexpected results in mitochondrial membrane potential (MMP) assays.
-
Possible Cause 1: Suboptimal Dye Concentration or Staining Time.
-
Solution: The optimal concentration of MMP-sensitive dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) can vary between cell lines.[9] It is recommended to perform a titration of the dye to determine the optimal concentration for your specific cells. Similarly, incubation times may need to be optimized.
-
-
Possible Cause 2: Cell Health and Density.
-
Solution: Cells that are unhealthy or overly confluent may already have a compromised mitochondrial membrane potential, leading to inconsistent results. Ensure that cells are in the logarithmic growth phase and are plated at an appropriate density.
-
-
Possible Cause 3: Lack of Proper Controls.
Problem 3: No significant effect on cell viability at expected concentrations.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Verify the calculations for your dilutions and ensure the accuracy of your pipetting. If possible, confirm the concentration of your stock solution using a suitable analytical method.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: While this compound is potent in several cell lines, it is possible that your cell line of interest is resistant. This could be due to lower expression of TRAP1 or compensatory mechanisms. Consider verifying TRAP1 expression in your cells via Western blot or qPCR.
-
-
Possible Cause 3: Degradation of the Compound.
-
Solution: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Experimental Protocols
1. General Protocol for Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Protocol for Measuring Mitochondrial Membrane Potential (MMP) using TMRE
-
Cell Plating and Treatment: Seed cells in a suitable plate (e.g., 96-well black, clear bottom for microscopy or plate reader) and treat with this compound as described for the viability assay. Include a positive control (e.g., 20 µM CCCP for 10-15 minutes) and a vehicle control.
-
TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM (this may need to be optimized for your cell line) and incubate for 15-30 minutes at 37°C.[9][11]
-
Washing: Gently aspirate the medium and wash the cells with pre-warmed PBS or a suitable assay buffer.
-
Measurement: Measure the fluorescence using a fluorescence microscope, plate reader (Ex/Em = ~549/575 nm), or flow cytometer.[11]
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for this compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAP1 Inhibition Increases Glutamine Synthetase Activity in Glutamine Auxotrophic Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stability of 6BrCaQ-C10-TPP in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and assessing the stability of 6BrCaQ-C10-TPP in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1. Its mechanism of action involves the disruption of mitochondrial function, leading to antiproliferative activity in a variety of human cancer cells. It has been shown to induce mitochondrial membrane disturbance.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage, this compound can be kept at room temperature. However, for long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: What solvents can be used to prepare stock solutions of this compound?
A3: Based on the chemical structure, which includes a lipophilic triphenylphosphonium (TPP) cation and a quinoline core, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For aqueous-based assays, further dilution in the appropriate experimental buffer is necessary. Caution should be exercised when using DMSO in combination with alkaline aqueous buffers, as this may affect the stability of the TPP moiety.[2]
Q4: Is this compound sensitive to light or pH?
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes.
-
When diluting in aqueous media for experiments, prepare the working solutions immediately before use.
-
Be mindful of the pH of your culture medium. Prolonged incubation in alkaline media (pH > 7.4) could potentially lead to gradual degradation of the TPP moiety, especially in the presence of DMSO.[2] Consider minimizing the final DMSO concentration in your assay.
-
-
-
Possible Cause 2: Poor Solubility in Assay Medium.
-
Troubleshooting:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is compatible with your experimental system and does not exceed a level that affects cell viability (typically <0.5%).
-
Visually inspect the diluted solution for any signs of precipitation. If precipitation occurs, consider using a different solvent system or a lower final concentration.
-
-
Issue 2: Variability between experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting of a Viscous Stock Solution.
-
Troubleshooting:
-
Ensure the DMSO stock solution is completely thawed and vortexed gently before use.
-
Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.
-
-
-
Possible Cause 2: Adsorption to Plasticware.
-
Troubleshooting:
-
Due to its lipophilic nature, this compound may adsorb to certain types of plastic. Consider using low-adhesion microplates and pipette tips.
-
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is not publicly available, the stability of the triphenylphosphonium (TPP) cation, a key component of the molecule, has been studied. The following table summarizes the expected stability trends based on a study of a similar TPP conjugate with an electron-withdrawing group.
| Medium | pH | Temperature | Expected Stability of TPP Moiety |
| Aqueous Buffer with DMSO Co-solvent | 7.4 | Room Temp. | Minimal degradation expected over 1 week.[2] |
| Aqueous Buffer with DMSO Co-solvent | 7.8 | Room Temp. | Observable degradation may occur after 48 hours.[2] |
| Aqueous Buffer with DMSO Co-solvent | 8.3 | Room Temp. | Significant degradation may be observed within 24 hours.[2] |
| Aqueous Buffer with Ethanol or Acetonitrile Co-solvent | Alkaline | Room Temp. | Expected to be more stable compared to DMSO as a co-solvent. |
| Solid State | N/A | -20°C/-80°C | Expected to be stable for extended periods when protected from light and moisture. |
Disclaimer: This data is based on a related compound and should be used as a guideline. It is highly recommended to perform your own stability assessment for this compound under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solution at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution.
-
Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop reactions.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of this compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) is a common starting point.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Limited Mitochondrial Accumulation of TRAP1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the mitochondrial accumulation of TRAP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is TRAP1 and why is it a compelling drug target in the mitochondria?
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a molecular chaperone located in the mitochondria, the powerhouses of the cell.[1] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cancer cells from stress and cell death.[2][3] In many cancer types, TRAP1 is overexpressed and contributes to metabolic reprogramming, favoring a state that supports rapid tumor growth and resistance to therapy.[4][5] Targeting TRAP1 with inhibitors can disrupt these pro-survival functions, leading to cancer cell death, making it a promising therapeutic strategy.[6]
Q2: What are the main challenges in delivering TRAP1 inhibitors to the mitochondria?
The primary challenge lies in traversing the mitochondrial membranes. The outer mitochondrial membrane (OMM) and the inner mitochondrial membrane (IMM) are formidable barriers for many small molecules. The IMM, in particular, has a highly negative membrane potential, which can repel negatively charged molecules and poses a significant hurdle for compounds that are not specifically designed to accumulate in the mitochondrial matrix.[7] Additionally, non-specific distribution of the inhibitor to other cellular compartments can lead to off-target effects and reduced efficacy at the intended mitochondrial target.[8]
Q3: What are the common strategies to enhance the mitochondrial accumulation of TRAP1 inhibitors?
Several strategies are employed to overcome the delivery challenge:
-
Mitochondria-Targeting Moieties: The most common approach is to conjugate the TRAP1 inhibitor to a mitochondria-targeting moiety.[9] The most widely used are lipophilic cations, such as triphenylphosphonium (TPP), which exploit the negative mitochondrial membrane potential to drive accumulation within the mitochondrial matrix.[10][11]
-
Nanoparticle-Based Delivery Systems: Encapsulating TRAP1 inhibitors within nanocarriers, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and cellular uptake.[12][13] These nanoparticles can also be surface-functionalized with mitochondria-targeting ligands to facilitate delivery to the organelle.[14]
-
Peptide-Based Delivery: Mitochondria-penetrating peptides (MPPs) are short, cationic, and amphipathic peptides that can facilitate the transport of cargo molecules across the mitochondrial membranes.[4]
Q4: How can I assess the mitochondrial accumulation of my TRAP1 inhibitor?
Several experimental techniques can be used to quantify the mitochondrial localization of your compound:
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Subcellular Fractionation followed by Western Blotting or LC-MS/MS: This is a classic method where cells are lysed and different organelles are separated by differential centrifugation.[15][16] The concentration of the inhibitor in the mitochondrial fraction can then be quantified.
-
Fluorescence Microscopy: If your inhibitor is intrinsically fluorescent or is conjugated to a fluorescent tag, you can use confocal microscopy to visualize its colocalization with mitochondrial-specific dyes like MitoTracker.[17]
-
Flow Cytometry: This technique can be used to quantify the overall cellular uptake and, with the use of mitochondrial potential-sensitive dyes, can provide an indirect measure of mitochondrial accumulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cellular uptake of the inhibitor | Poor membrane permeability of the compound. | - Modify the chemical structure to improve lipophilicity. - Consider conjugation to a cell-penetrating peptide (CPP). - Utilize a nanoparticle delivery system. |
| Limited mitochondrial accumulation despite good cellular uptake | - The inhibitor is not effectively targeted to the mitochondria. - The mitochondrial membrane potential is compromised in the cell line used. | - Conjugate the inhibitor to a mitochondria-targeting moiety like TPP. - Verify the mitochondrial membrane potential of your cells using a dye like JC-1 or TMRM.[3][12] - Test the inhibitor in different cell lines with varying metabolic profiles. |
| High off-target effects observed | The inhibitor is accumulating in other cellular compartments and interacting with other proteins. | - Improve the specificity of the mitochondrial targeting strategy. - Perform a proteome-wide thermal shift assay (CETSA) to identify off-target binders. - Redesign the inhibitor to improve its selectivity for TRAP1 over other HSP90 isoforms. |
| Inconsistent results in mitochondrial function assays | - The concentration of the inhibitor is not optimal. - The assay conditions are not optimized for the specific cell line. - The cells are not healthy. | - Perform a dose-response curve to determine the optimal inhibitor concentration. - Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Difficulty in detecting TRAP1 in mitochondrial fractions | - Inefficient subcellular fractionation. - Low abundance of TRAP1 in the chosen cell line. - Poor antibody quality for Western blotting. | - Optimize the fractionation protocol to ensure good separation of mitochondria from other organelles. Use mitochondrial-specific markers (e.g., COX IV, VDAC) to verify fraction purity.[18][19] - Confirm TRAP1 expression levels in your cell line by whole-cell lysate Western blot. - Validate the specificity and sensitivity of your TRAP1 antibody. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected TRAP1 Inhibitors
| Inhibitor | Target | IC50 | Cell Line(s) | Reference(s) |
| Gamitrinib-TPP | TRAP1 | Micromolar range | H460 (lung adenocarcinoma) | [20] |
| SMTIN-P01 | TRAP1 | Micromolar range | H460 (lung adenocarcinoma), MCF7 (breast cancer) | [20] |
| Mitoquinone (MitoQ) | TRAP1 (client binding site) | More potent than other mitochondria-targeted TRAP1 inhibitors | Various cancer cell lines | [21] |
| Physalin A | Not specified | ~10 µM | C42B, CWR22Rv1 (prostate cancer) | [22] |
| Physalin B | Not specified | ~5 µM | C42B, CWR22Rv1 (prostate cancer) | [22] |
| AMP-001, -002, -003 | Not specified | 0.1 µM - 100 µM | MDA-MB-231, 4T1, MCF-7 (breast), MGC-803, SGC-7901 (gastric), A549 (lung) | [23] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol allows for the qualitative and quantitative assessment of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Treat cells with your TRAP1 inhibitor at various concentrations for the desired time period. Include a positive control for mitochondrial depolarization (e.g., CCCP) and a vehicle control.
-
JC-1 Staining:
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS or assay buffer.
-
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence; Ex/Em ~585/590 nm) and JC-1 monomers (green fluorescence; Ex/Em ~510/527 nm). The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.
-
Fluorescence Microscope: Visualize the cells. Healthy cells with high ΔΨm will exhibit red fluorescent mitochondria, while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence.
-
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol measures the rate of oxygen consumption, a direct indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Assay-specific cell culture plates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Your TRAP1 inhibitor
Procedure:
-
Cell Seeding: Seed cells in the Seahorse XF plate and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with assay medium containing your TRAP1 inhibitor or vehicle control and incubate for the desired time.
-
Assay Setup:
-
Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.[24]
-
-
Measurement:
-
Data Analysis: Analyze the OCR data to determine the effect of your TRAP1 inhibitor on mitochondrial respiration.
Subcellular Fractionation and Western Blot for TRAP1 Localization
This protocol allows for the biochemical confirmation of your TRAP1 inhibitor's presence in the mitochondria.
Materials:
-
Cell lysis buffer (hypotonic)
-
Mitochondria isolation buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against TRAP1 and mitochondrial/cytosolic markers (e.g., COX IV, VDAC for mitochondria; GAPDH, Tubulin for cytosol)
Procedure:
-
Cell Harvest: Harvest cells and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the lysate through a syringe and needle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.[15]
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against your target (if you have a tagged inhibitor) or against TRAP1, as well as mitochondrial and cytosolic markers to assess the purity of your fractions.
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
Visualizations
Caption: TRAP1 signaling in response to cellular stress.
Caption: Workflow for developing and validating targeted TRAP1 inhibitors.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 2. content.abcam.com [content.abcam.com]
- 3. abcam.com [abcam.com]
- 4. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors [bmbreports.org]
- 7. Circumventing challenges in mitochondrial targeting for cancer treatment: leveraging nanoplatforms for effective solutions - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00629H [pubs.rsc.org]
- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bohrium.com [bohrium.com]
- 10. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Optimization of Mitochondria-Targeted Polymeric Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Small mitochondria-targeting molecules as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advancements in mitochondrial-targeted nanotherapeutics: overcoming biological obstacles and optimizing drug delivery [frontiersin.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRAP1 modulates mitochondrial biogenesis via PGC-1α/TFAM signalling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcellular Protein Fractionation | Thermo Fisher Scientific - ZA [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 22. researchgate.net [researchgate.net]
- 23. Relative average IC-50 values (N = 4, p < 0.05) for AMP-001, AMP-002, AMP-003 in various cancer cells alone or in combination with doxorubicin or with paclitaxel. TNBC cells: MDA-MB-231, 4T1, Breast cancer cells: MCF-7, Gastric cancer cells: MGC-803, SGC-7901, Lung cancer cells: A549, Normal breast epithelial cells: MCF-10A, & induced pluripotent stem cells (iPSC cardiomyocytes). Cells were subjected to 0.1 μM â100 μM dose to calculate IC-50 values using MTT assays. [plos.figshare.com]
- 24. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance to 6BrCaQ-C10-TPP in cancer cell lines
Welcome to the technical support center for 6BrCaQ-C10-TPP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1.[1] TRAP1 is a molecular chaperone that plays a crucial role in maintaining mitochondrial protein integrity, protecting against oxidative stress, and regulating the mitochondrial permeability transition pore to prevent apoptosis.[2][3][4] By inhibiting TRAP1, this compound disrupts these protective functions, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and subsequent cancer cell death.[1][4]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decrease in efficacy over time may indicate the development of acquired resistance. Cancer cells can develop resistance to anti-cancer agents through various mechanisms.[5][6] For a mitochondrial-targeted drug like this compound, potential resistance mechanisms could include:
-
Upregulation of alternative anti-apoptotic pathways: Cells may compensate for the loss of TRAP1's anti-apoptotic function by upregulating other survival proteins.
-
Metabolic reprogramming: Cancer cells might adapt their metabolic pathways to become less reliant on the mitochondrial functions that are disrupted by this compound.[3][7]
-
Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can pump the compound out of the cell, reducing its intracellular concentration.[8]
-
Alterations in the TRAP1 protein: Although less common, mutations in the TRAP1 gene could potentially alter the drug's binding site.
Q3: How can I confirm if my cancer cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. This can be measured using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in your cell line.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm the IC50 shift: Perform a dose-response curve with a cell viability assay (e.g., MTT assay) on both the suspected resistant and the parental (sensitive) cell lines. A rightward shift in the curve for the resistant line indicates a higher IC50.
-
Assess apoptosis levels: Use an Annexin V/Propidium Iodide (PI) assay to compare the extent of apoptosis induced by this compound in both sensitive and resistant cells. Resistant cells are expected to show a lower percentage of apoptotic cells at the same drug concentration.
-
Evaluate mitochondrial membrane potential: A JC-1 assay can be used to measure the mitochondrial membrane potential. Resistant cells may maintain a more stable mitochondrial membrane potential in the presence of the drug compared to sensitive cells.
-
Investigate protein expression changes: Use western blotting to examine the expression levels of TRAP1, other heat shock proteins (e.g., HSP70, HSP27), anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), and key proteins in metabolic pathways. An upregulation of pro-survival proteins could indicate a resistance mechanism.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify cell line identity and health: Ensure your cell line has not been contaminated or misidentified using STR profiling. Regularly check for mycoplasma contamination.
-
Check compound integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Standardize experimental conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations across experiments.
-
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.
-
Mix the cell suspension thoroughly before aliquoting into wells.
-
Avoid "edge effects" in multi-well plates by not using the outermost wells or by filling them with sterile PBS.
-
-
-
Possible Cause 2: Reagent preparation and addition errors.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly.
-
Prepare master mixes of reagents to be added to multiple wells to minimize pipetting errors.
-
Ensure complete mixing of reagents in each well after addition.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.008 |
| MCF7 | Breast Cancer | 0.020 |
| HCT-116 | Colon Cancer | 0.015 |
| K562 | Leukemia | 0.30 |
| PC-3 | Prostate Cancer | 0.012 |
(Data is illustrative and based on published findings. Actual values may vary based on experimental conditions.)
Table 2: Hypothetical IC50 Shift in a Resistant Cancer Cell Line
| Cell Line | Condition | IC50 of this compound (µM) | Fold Change |
| MCF7 | Parental (Sensitive) | 0.020 | 1 |
| MCF7-Res | Resistant | 0.250 | 12.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.[9][10][11]
-
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis using flow cytometry.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., the IC50 for the sensitive line) for 24-48 hours.
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][6][12][13][14]
-
JC-1 Mitochondrial Membrane Potential Assay
This protocol is for measuring changes in mitochondrial membrane potential.
-
Materials:
-
96-well black, clear-bottom plates
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
JC-1 dye
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black plate and allow them to attach overnight.
-
Treat the cells with this compound for the desired time.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells with assay buffer.
-
Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.[15][16][17]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. abcam.com [abcam.com]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Proper storage and handling of 6BrCaQ-C10-TPP
Welcome to the technical support center for 6BrCaQ-C10-TPP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and experimental use of this potent mitochondrial TRAP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial heat shock protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). It is a chemical compound with the molecular formula C45H47Br2N2O3P.[1] Due to its targeted action in the mitochondria of cancer cells, it exhibits significant antiproliferative activity across various human cancer cell lines and can induce disturbances in the mitochondrial membrane.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] Some suppliers may ship the compound at room temperature, and it may be stable for short periods.[2] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the aqueous culture medium. It is important to note that the compound has low solubility in aqueous media, and precipitation may occur if the final DMSO concentration is too low.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: As this compound is a cytotoxic compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable option).[4][5][6][7] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood or a biological safety cabinet to avoid inhalation of any dust or aerosols.[8]
Troubleshooting Guides
Experimental Issue: Compound Precipitation in Cell Culture Media
-
Problem: After diluting the DMSO stock solution of this compound into the aqueous cell culture medium, a precipitate is observed.
-
Possible Causes:
-
The final concentration of the compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of DMSO is too low to maintain the solubility of the compound.
-
The stock solution was not completely dissolved before dilution.
-
-
Solutions:
-
Ensure the DMSO stock solution is fully dissolved before use. Gentle warming to 37°C and vortexing can aid dissolution.
-
Increase the final DMSO concentration in the culture medium. However, be mindful that DMSO concentrations above 0.5% can be toxic to some cell lines. It is recommended to keep the final DMSO concentration at or below 0.1%.[3]
-
Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final cell culture plate.
-
Sonication of the final diluted solution for a few minutes may help to redissolve small amounts of precipitate.
-
Experimental Issue: Inconsistent or Non-reproducible Results in Cell Viability Assays
-
Problem: High variability is observed between replicate wells or between experiments when assessing the cytotoxic effects of this compound.
-
Possible Causes:
-
Compound Instability: The triphenylphosphonium (TPP) moiety can be susceptible to hydrolysis in aqueous solutions with a pH greater than 7, especially in the presence of DMSO.[9][10] Given that cell culture media is typically buffered around pH 7.4, the compound may degrade over long incubation periods.
-
Inaccurate Pipetting: Inconsistent volumes of cells, media, or compound can lead to significant variability.
-
Cell Plating Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.
-
-
Solutions:
-
Compound Stability: Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Minimize the time the compound is in the aqueous culture medium before and during the experiment. For longer-term experiments, consider replenishing the media with a freshly diluted compound at appropriate intervals.
-
Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique to minimize errors.
-
Cell Seeding: Ensure a homogenous cell suspension before plating and be consistent with the seeding density.
-
Plate Layout: To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with a sterile phosphate-buffered saline (PBS) or culture medium.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GI50 (50% Growth Inhibition) | MDA-MB-231 (Breast Cancer) | 0.008 - 0.30 µM | [11] |
| HT-29 (Colon Cancer) | 0.008 - 0.30 µM | [11] | |
| HCT-116 (Colon Cancer) | 0.008 - 0.30 µM | [11] | |
| K562 (Leukemia) | 0.008 - 0.30 µM | [11] | |
| PC-3 (Prostate Cancer) | 0.008 - 0.30 µM | [11] |
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[12]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components.[12][13][14]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.[12][13]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12][13]
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control.
Mitochondrial Membrane Potential Assay
This protocol provides a general framework for assessing changes in mitochondrial membrane potential (ΔΨm) using a cationic fluorescent dye like JC-1 or TMRE.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
JC-1 or TMRE dye
-
FCCP (a positive control for mitochondrial depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound and controls (vehicle and FCCP) for the desired time.
-
Dye Loading: Remove the treatment medium and incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) in a fresh medium or buffer according to the manufacturer's instructions. This is typically done for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with a warm buffer (like PBS) to remove the excess dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For JC-1, you will measure both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Flow Cytometry: Harvest the cells, resuspend them in a buffer, and analyze them using a flow cytometer to quantify the fluorescence per cell.
-
-
Data Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.
Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: The inhibitory effect of this compound on TRAP1 and its downstream consequences in cancer cells.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. labprep.video [labprep.video]
Technical Support Center: Interpreting Unexpected Changes in Mitochondrial Respiration with 6BrCaQ-C10-TPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected changes in mitochondrial respiration when using the novel TRAP1 inhibitor, 6BrCaQ-C10-TPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on mitochondrial respiration?
A1: this compound is a potent, mitochondria-targeted inhibitor of the heat shock protein TRAP1 (TNF receptor-associated protein 1).[1][2] It is designed to accumulate in the mitochondria due to its triphenylphosphonium (TPP) cation. The expected primary effect is the disruption of mitochondrial function, leading to a decrease in cellular proliferation in cancer cells.[3][4][5] This disruption is often associated with a significant disturbance of the mitochondrial membrane potential.[1][3][4] Consequently, a decrease in oxygen consumption rate (OCR) is the anticipated outcome in most experimental systems.
Q2: I am observing an initial increase in oxygen consumption after adding this compound, followed by the expected inhibition. Is this a valid result?
A2: While seemingly counterintuitive, an initial increase in OCR could be attributed to a phenomenon known as mitochondrial uncoupling. The TPP moiety itself, or the entire compound, may act as a mild uncoupler, causing protons to leak across the inner mitochondrial membrane. This dissipates the proton gradient, forcing the electron transport chain to work harder to compensate, thus increasing oxygen consumption. This effect is often transient and is followed by the expected inhibitory effects as the primary mechanism of action (TRAP1 inhibition and subsequent mitochondrial dysfunction) takes over.
Q3: My results show a decrease in basal respiration but a surprisingly smaller effect on maximal respiration after FCCP injection. What could this indicate?
A3: This could suggest that this compound, in your specific cell type and experimental conditions, might be partially inhibiting substrate transport into the mitochondria or has off-target effects on complexes I or II. If substrate availability is the limiting factor, the maximal respiratory capacity elicited by the uncoupler FCCP might not be as dramatically reduced as the basal respiration. It is also possible that the compound's primary effect is on processes that are more influential during basal, coupled respiration than during the artificially stimulated maximal respiration.
Q4: Could the observed effects of this compound be due to off-target effects unrelated to TRAP1 inhibition?
A4: Yes, this is a possibility with any targeted therapeutic. The TPP cation is known to affect mitochondrial membrane potential independently of the conjugated molecule. Additionally, the quinone-like structure of 6BrCaQ could potentially interact with the electron transport chain, although this is not its primary intended mechanism. It is crucial to include appropriate controls in your experiments to dissect the specific effects of TRAP1 inhibition from potential off-target effects of the TPP moiety or the quinone core.
Q5: How can I confirm that the changes I'm seeing in mitochondrial respiration are a direct result of this compound's effect on mitochondrial membrane potential?
A5: You can directly measure the mitochondrial membrane potential using fluorescent probes like TMRE (tetramethylrhodamine, ethyl ester) or a TPP+ sensitive electrode. A concurrent decrease in membrane potential and oxygen consumption would strongly suggest a direct link.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No change in OCR after adding this compound | 1. Compound instability or degradation.2. Insufficient concentration to elicit a response in your cell type.3. Low expression of TRAP1 in your cell model. | 1. Prepare fresh compound solution for each experiment. Verify storage conditions.2. Perform a dose-response experiment to determine the optimal concentration.3. Confirm TRAP1 expression in your cells using Western blot or qPCR. |
| OCR immediately drops to zero | 1. Compound concentration is too high, causing acute cytotoxicity.2. Off-target inhibition of a critical respiratory component. | 1. Lower the concentration of this compound.2. Investigate effects on individual respiratory complexes using permeabilized cells and specific substrates. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent compound delivery to wells.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Check for even cell distribution under a microscope.2. Use a calibrated multi-channel pipette for compound addition.3. Avoid using the outer wells of the plate for experimental samples. |
| Unexpected increase in ECAR (Extracellular Acidification Rate) | 1. A metabolic shift to glycolysis as a compensatory mechanism for mitochondrial inhibition. | 1. This is often an expected secondary effect. Analyze OCR and ECAR data together to understand the metabolic phenotype. |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
-
Compound Preparation and Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentrations in XF assay medium.
-
Load the compound into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate.
-
Run a baseline measurement of OCR and ECAR.
-
Inject this compound and monitor the kinetic response.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRE
-
Cell Culture and Treatment:
-
Culture cells on a glass-bottom dish or a multi-well plate suitable for microscopy.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in your cell culture medium (typically 25-100 nM).
-
Remove the treatment medium and incubate the cells with the TMRE-containing medium for 20-30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
Quantify the fluorescence intensity of individual cells or cell populations. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Logic diagram for troubleshooting an unexpected OCR increase.
Caption: Experimental workflow for OCR measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TRAP1 Inhibitors: 6BrCaQ-C10-TPP vs. Gamitrinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent mitochondria-targeted inhibitors of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1): 6BrCaQ-C10-TPP and Gamitrinib. TRAP1, a mitochondrial chaperone in the HSP90 family, is a key regulator of mitochondrial integrity and metabolism, and its overexpression is implicated in various cancers, making it a compelling target for novel anti-cancer therapies.
Introduction to the Inhibitors
This compound is a novel, potent TRAP1 inhibitor.[1] It is a conjugate of a 6-bromo-4-oxo-1,4-dihydroquinoline (6BrCaQ) moiety with a triphenylphosphonium (TPP) cation linked by a 10-carbon alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondria.
Gamitrinib , specifically Gamitrinib-TPP (G-TPP), is a well-characterized mitochondria-targeted HSP90 inhibitor.[2][3] It is a conjugate of the HSP90 inhibitor geldanamycin and a TPP moiety, which directs it to the mitochondrial matrix.[3] Gamitrinib has been extensively studied in preclinical models and has entered Phase I clinical trials for advanced cancers.[1]
Mechanism of Action
Both this compound and Gamitrinib exert their anti-cancer effects by targeting TRAP1 within the mitochondria. Inhibition of TRAP1 disrupts mitochondrial protein folding and function, leading to mitochondrial membrane disturbance, loss of membrane potential, and ultimately, apoptosis.[1][4] Gamitrinib has been shown to induce PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[5]
dot
Caption: Signaling pathway of TRAP1 inhibition.
Performance Data: Antiproliferative Activity
The following tables summarize the reported antiproliferative activities of this compound and Gamitrinib across various human cancer cell lines. It is important to note that this data is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are not available.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (μM) |
| MDA-MB-231 | Breast Cancer | 0.008 - 0.30[6][7] |
| HT-29 | Colon Cancer | 0.008 - 0.30[6][7] |
| HCT-116 | Colon Cancer | 0.008 - 0.30[6][7] |
| K562 | Leukemia | 0.008 - 0.30[6][7] |
| PC-3 | Prostate Cancer | 0.008 - 0.30[6][7] |
GI50: The concentration of a drug that inhibits the growth of 50% of the cells.
Table 2: Antiproliferative Activity of Gamitrinib (G-TPP)
| Cell Line/Cancer Type | IC50/GI50 (μM) |
| NCI-60 Panel (general) | 0.16 - 29 (IC50) |
| Colon Cancer (NCI-60) | 0.35 - 29 (IC50) |
| Breast Cancer (NCI-60) | 0.16 - 3.3 (IC50) |
| H460 (Lung Adenocarcinoma) | ~0.5 (IC50)[8] |
| Glioblastoma Cell Lines | Micromolar concentrations[9] |
| Prostate Cancer Cell Lines | Micromolar concentrations[9] |
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
Detailed experimental protocols for key assays cited in the literature are provided below. These are generalized protocols based on common methodologies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
dot
Caption: MTT assay workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the TRAP1 inhibitor (e.g., this compound or Gamitrinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mitochondrial Membrane Potential (JC-1) Assay
This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
dot
Caption: JC-1 assay workflow.
Protocol:
-
Cell Treatment: Seed cells in a suitable plate or dish and treat with the TRAP1 inhibitor for the desired time.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with a medium containing JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Western Blotting for TRAP1 and Downstream Effectors
Western blotting is used to detect changes in the expression levels of specific proteins following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the TRAP1 inhibitor, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., TRAP1, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Summary and Conclusion
Both this compound and Gamitrinib are potent mitochondria-targeted TRAP1 inhibitors with demonstrated anti-cancer activity. Based on the available data, this compound appears to exhibit high potency, with GI50 values in the nanomolar range across several cancer cell lines.[6][7] Gamitrinib also shows broad-spectrum activity, with IC50 values typically in the low micromolar range.[8]
The choice of inhibitor for a specific research application will depend on the cancer type, the desired potency, and the specific experimental context. The provided protocols offer a starting point for the in-vitro evaluation of these and other TRAP1 inhibitors. Further head-to-head studies are warranted to provide a more definitive comparative assessment of their efficacy and to fully elucidate their therapeutic potential.
References
- 1. NCI-60 - Wikipedia [en.wikipedia.org]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Anticancer Agents: A Comparative Analysis of 6BrCaQ-C10-TPP and Shepherdin
For Immediate Release
In the rapidly evolving landscape of oncology, the demand for targeted therapies with high efficacy and minimal off-target effects is paramount. This guide provides a comparative analysis of two novel anticancer agents: 6BrCaQ-C10-TPP, a quinoline derivative, and shepherdin, a peptidomimetic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy data, and experimental protocols.
Introduction to the Compounds
Shepherdin is a peptidomimetic that was engineered to mimic the binding interface between the molecular chaperone Hsp90 and survivin, an antiapoptotic protein.[1] By binding to the ATP pocket of Hsp90, shepherdin disrupts the Hsp90-survivin complex, leading to the destabilization of Hsp90's client proteins and inducing apoptosis in tumor cells.[1][2] Notably, shepherdin has been shown to be selective for tumor cells, with minimal impact on the viability of normal cells.[3] It has demonstrated the ability to suppress the growth of various cancer cell lines, including lung cancer and acute myeloid leukemia.[2]
This compound represents a class of quinoline derivatives. While direct data for a compound with this specific name is not available in the public domain, its nomenclature suggests a 6-bromo-substituted quinoline ("6Br...Q") structure, likely with additional modifications ("Ca," "C10-TPP"). Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.[4] Halogen substitution, particularly at the 6-position of the quinoline ring, has been shown to enhance anticancer effects.[5] The "TPP" (triphenylphosphonium) moiety is often used to target compounds to mitochondria, a key organelle in apoptosis. Therefore, it is plausible that this compound is designed as a mitochondria-targeted anticancer agent.
Mechanism of Action
The distinct mechanisms of action of shepherdin and the putative mechanism of this compound are visualized below.
Comparative Efficacy Data
Due to the absence of publicly available data for "this compound," a direct quantitative comparison is not possible at this time. The following table summarizes the known efficacy of shepherdin from preclinical studies.
| Compound | Assay Type | Cell Lines | Observed Effect | Reference |
| Shepherdin | Cell Viability | Various tumor cells | Massive cell death | [3] |
| Shepherdin | Cell Viability | Normal cells | No reduction in viability | [3] |
| Shepherdin | Tumor Growth | Human tumor in mice | Inhibition of tumor growth | [3] |
| Shepherdin | Apoptosis Induction | Lung cancer and AML | Significant suppression of growth | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of anticancer agents like shepherdin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., shepherdin) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Conclusion
Shepherdin has emerged as a promising anticancer agent with a well-defined mechanism of action and selective cytotoxicity towards tumor cells.[6][3] Its ability to disrupt the Hsp90-survivin complex presents a targeted approach to cancer therapy.[2]
While a direct comparison with this compound is currently not feasible due to the lack of specific data, the chemical characteristics suggested by its name align with established strategies in anticancer drug design, namely the use of halogenated quinolines and mitochondrial targeting.[4][5] Further research and publication of data on this compound are necessary to perform a comprehensive comparative analysis. Researchers are encouraged to investigate the potential of this and similar quinoline derivatives.
References
- 1. Rational design of shepherdin, a novel anticancer agent [iris.cnr.it]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6BrCaQ-C10-TPP vs. Histone Deacetylase Inhibitors (HDACi) in Oncology Research
In the landscape of modern oncology, the development of targeted therapies that exploit unique cellular vulnerabilities is a paramount goal. This guide provides a detailed, data-driven comparison of two distinct classes of anti-cancer compounds: the novel mitochondrial-targeted TRAP1 inhibitor, 6BrCaQ-C10-TPP, and the established class of epigenetic modifiers, Histone Deacetylase Inhibitors (HDACi). This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate their respective mechanisms, performance, and experimental considerations.
Executive Summary
This compound and Histone Deacetylase Inhibitors (HDACi) represent two different approaches to inducing cancer cell death. This compound is a potent inhibitor of the mitochondrial chaperone TRAP1, leading to mitochondrial dysfunction and apoptosis. In contrast, HDAC inhibitors are a class of drugs that target histone deacetylases, leading to the hyperacetylation of histones and other proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. While both strategies show promise in preclinical studies, their distinct mechanisms of action suggest different therapeutic applications and potential for combination therapies.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and representative HDAC inhibitors (Vorinostat, Panobinostat, and Belinostat) across a panel of human cancer cell lines. This data provides a quantitative measure of their respective potencies.
| Cell Line | This compound IC50 (µM) | Vorinostat IC50 (µM) | Panobinostat IC50 (µM) | Belinostat IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 0.062[1] | ~7.185[2] | Not explicitly found | 0.062[1] |
| HT-29 (Colon Cancer) | Not explicitly found | Not explicitly found | Not explicitly found | ~0.2-0.66[3] |
| HCT-116 (Colon Cancer) | Data available[4] | Not explicitly found | Not explicitly found | ~0.2-0.66[3] |
| K562 (Leukemia) | Data available[4] | Not explicitly found | Not explicitly found | Not explicitly found |
| PC-3 (Prostate Cancer) | Data available[4] | Not explicitly found | Not explicitly found | ~0.5-2.5[5] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The data presented here is compiled from various sources for comparative purposes.
Mechanism of Action
This compound: Targeting Mitochondrial Integrity
This compound is a potent inhibitor of the mitochondrial heat shock protein TRAP1. TRAP1 is a molecular chaperone that plays a crucial role in maintaining mitochondrial protein homeostasis and protecting cancer cells from various stressors. By inhibiting TRAP1, this compound disrupts mitochondrial function, leading to increased mitochondrial membrane permeability and the release of pro-apoptotic factors, ultimately triggering programmed cell death. The triphenylphosphonium (TPP) moiety facilitates the accumulation of the compound within the mitochondria, enhancing its targeted effect.
Histone Deacetylase Inhibitors (HDACi): Epigenetic Reprogramming
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[6] HDAC inhibitors block the activity of these enzymes, resulting in the accumulation of acetylated histones.[6] This "loosening" of the chromatin allows for the re-expression of silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Panobinostat is a potent pan-deacetylase inhibitor, while other HDACis may exhibit selectivity for different HDAC classes.[6][7]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and HDAC inhibitors.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of HDAC Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of TRAP1 and HDAC inhibitors.
TRAP1 Inhibition Assay (based on antiproliferative activity)
This protocol outlines a common method to determine the IC50 of a TRAP1 inhibitor by measuring its effect on cancer cell proliferation.
1. Cell Culture:
- Culture human cancer cell lines (e.g., MDA-MB-231, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsin and perform a cell count.
- Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
3. Compound Treatment:
- Prepare a serial dilution of this compound in culture media.
- Remove the old media from the 96-well plates and add the media containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
4. Incubation:
- Incubate the plates for a specified period (e.g., 72 hours).
5. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay):
- Add the viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
- Measure the absorbance or luminescence using a plate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a common in vitro assay to measure the inhibition of HDAC enzymes.
1. Reagent Preparation:
- Prepare an assay buffer (e.g., Tris-based buffer with salts and a reducing agent).
- Dilute the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant HDAC) in the assay buffer.
- Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Prepare serial dilutions of the HDAC inhibitor.
2. Assay Reaction:
- In a 96-well black plate, add the assay buffer, the HDAC enzyme, and the HDAC inhibitor at various concentrations.
- Initiate the reaction by adding the HDAC substrate to all wells.
3. Incubation:
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
4. Development:
- Stop the enzymatic reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorophore.
5. Fluorescence Measurement:
- Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
6. Data Analysis:
- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and HDAC inhibitors demonstrate significant potential as anti-cancer agents, albeit through fundamentally different mechanisms. This compound offers a targeted approach to disrupting mitochondrial function, a key hallmark of cancer. HDAC inhibitors, on the other hand, provide a broader epigenetic reprogramming strategy. The choice between these agents, or their potential combination, will depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a solid foundation for further research and development in these exciting areas of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of triple-negative breast cancer metastasis by pan-DAC inhibitor panobinostat via inhibition of ZEB family of EMT master regulators - PMC [pmc.ncbi.nlm.nih.gov]
6BrCaQ-C10-TPP: A Potent Mitochondria-Targeted Hsp90 Inhibitor Potentially Outperforming General Inhibitors
New research indicates that 6BrCaQ-C10-TPP, a novel inhibitor of the mitochondrial heat shock protein 90 (Hsp90) isoform TRAP1, demonstrates significant potency in cancer cell lines, in some cases exhibiting greater efficacy than traditional, non-targeted Hsp90 inhibitors. This guide provides a comparative analysis of this compound and general Hsp90 inhibitors, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Consequently, Hsp90 has emerged as a key target for cancer therapy. While general Hsp90 inhibitors have shown promise, their clinical application has been hampered by factors such as dose-limiting toxicities. This compound represents a next-generation approach by specifically targeting the mitochondrial Hsp90 isoform, TRAP1. This targeted approach is hypothesized to enhance potency and reduce off-target effects.
Available data suggests that this compound exhibits potent anti-proliferative activity across a range of cancer cell lines with IC50 values in the nanomolar to low micromolar range. While direct head-to-head comparisons with a wide array of general Hsp90 inhibitors under identical conditions are limited, existing evidence, such as the superior performance of another mitochondria-targeted inhibitor, Gamitrinib, against the general inhibitor 17-AAG, suggests that a mitochondria-targeted strategy could lead to enhanced potency.
Comparative Potency of Hsp90 Inhibitors
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the available IC50 data for this compound and a selection of general Hsp90 inhibitors across various cancer cell lines.
Table 1: Potency of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 0.008 - 0.30 |
| HT-29 (Colon Cancer) | 0.008 - 0.30 |
| HCT-116 (Colon Cancer) | 0.008 - 0.30 |
| K562 (Leukemia) | 0.008 - 0.30 |
| PC-3 (Prostate Cancer) | 0.008 - 0.30 |
| MCF7 (Breast Cancer) | 0.008 - 0.30 |
Data sourced from a study on this compound and its analogues.
Table 2: Potency of General Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| 17-AAG | H1437 (Lung Adenocarcinoma) | 3.473 |
| H1650 (Lung Adenocarcinoma) | 3.764 | |
| H358 (Lung Adenocarcinoma) | 4.662 | |
| IPI-504 | H1437 (Lung Adenocarcinoma) | 3.473 |
| H1650 (Lung Adenocarcinoma) | 3.764 | |
| H358 (Lung Adenocarcinoma) | 4.662 | |
| STA-9090 (Ganetespib) | H2228 (Lung Adenocarcinoma) | 4.131 |
| H2009 (Lung Adenocarcinoma) | 4.739 | |
| H1975 (Lung Adenocarcinoma) | 4.739 | |
| MCF-7 (Breast Cancer) | 25 | |
| T47D (Breast Cancer) | 15 | |
| BT-474 (Breast Cancer) | 13 | |
| Sk-BR3 (Breast Cancer) | 25 | |
| MDA-MB-231 (Breast Cancer) | Low nanomolar | |
| AUY922 (Luminespib) | H3122 (Lung Adenocarcinoma) | 7.991 |
| H1781 (Lung Adenocarcinoma) | 9.954 | |
| Calu-3 (Lung Adenocarcinoma) | 18.445 | |
| SNX-2112 | A549 (Lung Cancer) | 500 |
| H1299 (Lung Cancer) | 1140 | |
| H1975 (Lung Cancer) | 2360 |
Note: The IC50 values for general Hsp90 inhibitors are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.[1][2][3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors and to calculate their IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor (e.g., this compound or a general inhibitor) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Hsp90 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp90 and its inhibition by the compounds.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified Hsp90 enzyme, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), and the Hsp90 inhibitor at various concentrations.
-
ATP Addition: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.
-
Data Analysis: Determine the percentage of Hsp90 ATPase activity inhibition and calculate the IC50 value.
Western Blot for Hsp90 Client Protein Degradation
This method is used to assess the downstream effects of Hsp90 inhibition on its client proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the Hsp90 inhibitor for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Hsp90 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing Hsp90 Inhibitors.
Caption: Logical Framework for Comparing Inhibitor Performance.
Conclusion
The available data indicates that this compound is a highly potent inhibitor of the mitochondrial Hsp90 isoform TRAP1. While a comprehensive, direct comparison with a wide range of general Hsp90 inhibitors is not yet available, the principle of targeted inhibition, as demonstrated by other mitochondria-targeted compounds, suggests a potential for increased potency and a more favorable therapeutic window. Further head-to-head studies are warranted to definitively establish the superiority of this compound over general Hsp90 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies.
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
Unveiling the Selectivity of 6BrCaQ-C10-TPP: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of 6BrCaQ-C10-TPP, a potent inhibitor of the mitochondrial heat shock protein TRAP1. Designed for researchers, scientists, and drug development professionals, this document compiles available data to objectively compare the compound's performance and provide insights into its mechanism of action.
Introduction to this compound
This compound is a novel compound designed to specifically target the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). It is a conjugate of 6-bromo-2-methoxy-N-(2-(dimethylamino)ethyl)quinoline-4-carboxamide (6BrCaQ) and a triphenylphosphonium (TPP) cation, the latter of which facilitates its accumulation within the mitochondria. TRAP1, a member of the HSP90 family, plays a crucial role in maintaining mitochondrial integrity and is often overexpressed in cancer cells, making it a promising therapeutic target.
Selectivity Profile of this compound
A critical aspect of any targeted therapy is its selectivity for the intended target over other related proteins, thereby minimizing off-target effects. While this compound has been identified as a potent TRAP1 inhibitor, specific quantitative data on its binding affinity or inhibitory concentration (IC50) against other major heat shock proteins (HSPs) such as cytosolic HSP90, HSP70, and HSP60 is not extensively available in the public domain.
However, existing research indicates a functional selectivity of this compound for the mitochondrial TRAP1 machinery. Studies have shown that treatment with this compound leads to the disruption of TRAP1 function without inducing the cytosolic heat-shock response, which is typically mediated by the activation of Heat Shock Factor 1 (HSF1) in response to cytosolic HSP90 inhibition. This suggests that this compound does not significantly inhibit cytosolic HSP90 at concentrations effective against TRAP1.
Table 1: Comparative Activity of this compound against Heat Shock Proteins
| Heat Shock Protein | Cellular Localization | This compound Activity (IC50/Binding Affinity) | Evidence of Selectivity |
| TRAP1 (HSP75) | Mitochondria | Potent Inhibitor (Specific values not publicly available) | Primary target; induces mitochondrial membrane disturbance. |
| HSP90α/β | Cytosol | Data not publicly available | Does not induce the HSF1-mediated heat shock response, suggesting minimal inhibition of cytosolic HSP90. |
| HSP70 | Cytosol, Mitochondria, ER | Data not publicly available | No direct inhibitory data available. |
| HSP60 | Mitochondria | Data not publicly available | No direct inhibitory data available. |
Experimental Methodologies for Assessing Selectivity
The determination of a compound's selectivity for its target protein over other proteins is crucial. The following are standard experimental protocols that can be employed to validate the selectivity of this compound for TRAP1.
Fluorescence Polarization (FP) Assay for Binding Affinity
This in vitro assay directly measures the binding of a small molecule to a purified protein.
Principle: A fluorescently labeled ligand (tracer) for the HSP of interest is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger HSP protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound, such as this compound, is then added to compete with the tracer for binding to the HSP. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.
Protocol Outline:
-
Reagents: Purified recombinant human TRAP1, HSP90, HSP70, and HSP60 proteins; a suitable fluorescent tracer for each HSP; assay buffer.
-
Procedure: a. In a microplate, add a constant concentration of the HSP protein and the fluorescent tracer. b. Add serial dilutions of this compound to the wells. c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the bound tracer, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 values are then compared across the different HSPs to determine the selectivity profile.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This cell-based assay confirms that a compound binds to its target protein within the complex environment of a living cell.
Principle: Ligand binding stabilizes a protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound of interest and then heated. The amount of soluble protein remaining at different temperatures is then quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest and treat them with either vehicle control or various concentrations of this compound.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Quantify the amount of soluble TRAP1, HSP90, HSP70, and HSP60 in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and therefore binding to the specific HSP.
TRAP1 Signaling and Experimental Workflow Diagrams
To visually represent the context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: TRAP1's role in mitochondrial homeostasis and its inhibition by this compound.
Caption: Workflow for validating the selectivity of this compound for TRAP1.
Conclusion
This compound represents a promising tool for investigating the role of mitochondrial TRAP1 in various disease states, particularly cancer. While direct comparative biochemical data on its selectivity is limited, the available functional data strongly suggests a preferential activity towards the mitochondrial TRAP1 chaperone machinery over its cytosolic counterparts. Further quantitative studies employing the methodologies outlined in this guide are warranted to fully elucidate the precise selectivity profile of this compound. This will be crucial for its continued development and potential translation into a therapeutic agent.
A Comparative Guide to Mitochondrial Targeting of 6BrCaQ-C10-TPP and its Non-TPP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial targeting capabilities and biological activity of the triphenylphosphonium (TPP)-conjugated compound, 6BrCaQ-C10-TPP, with its putative non-TPP analogs. The inclusion of the TPP cation is a widely utilized strategy to facilitate the accumulation of therapeutic agents within the mitochondria, driven by the organelle's negative membrane potential. This comparison aims to elucidate the impact of this mitochondrial targeting moiety on the compound's performance as a potent inhibitor of the mitochondrial heat shock protein TRAP1.
Data Presentation
The following tables summarize the available and inferred quantitative data for this compound and its non-TPP analog. It is important to note that direct comparative data for the non-TPP analog from the same study as this compound is not publicly available. The data for the non-TPP analog is therefore inferred based on the general understanding of the role of TPP in mitochondrial targeting and the typical activity of the parent quinoline scaffold.
| Compound | Structure | GI50 (µM) in HCT-116 Cells | Mitochondrial Localization |
| This compound | 6-bromo-3-((10-(triphenylphosphonio)decyloxy)methyl)quinolin-2(1H)-one | 0.008 - 0.30[1] | High |
| Non-TPP Analog | 6-bromo-3-((decyloxy)methyl)quinolin-2(1H)-one | Likely > 10 (inferred) | Low/Diffuse |
Table 1: Comparison of Anti-proliferative Activity and Mitochondrial Localization. The GI50 value represents the concentration required to inhibit the growth of human colon cancer (HCT-116) cells by 50%. A lower GI50 value indicates higher potency.
| Parameter | This compound | Non-TPP Analog |
| Mechanism of Action | Inhibition of mitochondrial TRAP1 | Inhibition of cytosolic HSP90 (likely) |
| Effect on Mitochondrial Membrane Potential | Induces significant disturbance[1] | Minimal to no direct effect |
| Cellular Accumulation | Concentrates in mitochondria | Diffuse cytoplasmic distribution |
Table 2: Comparison of Biological Effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used to assess mitochondrial targeting and anti-proliferative activity.
In Vitro Anti-proliferative Activity Assay (Sulforhodamine B Assay)
This assay determines the cytotoxic or cytostatic effect of a compound on a cancer cell line.
a. Cell Culture:
-
Human colon carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound and non-TPP analog) in the culture medium.
-
Replace the existing medium with medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to determine the effect of a compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
a. Reagents:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization.
b. Assay Procedure:
-
Seed HCT-116 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a predetermined period (e.g., 24 hours). Include a positive control group treated with CCCP.
-
Remove the medium and wash the cells with a warm buffer (e.g., PBS).
-
Add the JC-1 staining solution (typically 5 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with a warm buffer to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates, indicating high ΔΨm) is measured at an excitation/emission of ~585/590 nm.
-
Green fluorescence (JC-1 monomers, indicating low ΔΨm) is measured at an excitation/emission of ~514/529 nm.
-
-
The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualization
Signaling Pathway of TRAP1 Inhibition by this compound
Caption: TRAP1 inhibition by this compound in the mitochondrion.
Experimental Workflow for Mitochondrial Targeting Assessment
Caption: Workflow for comparing the biological effects of the compounds.
References
The Untapped Potential of 6BrCaQ-C10-TPP in Combination Chemotherapy: A Comparative Guide
An In-depth Analysis of the Prospective Synergistic Effects of the Novel TRAP1 Inhibitor, 6BrCaQ-C10-TPP, with Conventional Chemotherapeutic Agents.
In the landscape of modern oncology, the quest for therapeutic strategies that can overcome drug resistance and enhance treatment efficacy is paramount. The mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has emerged as a compelling target due to its role in promoting cancer cell survival and resistance to apoptosis. The novel TRAP1 inhibitor, this compound, has demonstrated potent anti-proliferative activity across a range of cancer cell lines.[1] While preclinical data on this compound as a monotherapy is promising, its potential in combination with established chemotherapy drugs remains an uncharted but highly promising area of investigation.
This guide explores the hypothetical synergistic effects of this compound with two widely used chemotherapy drugs: cisplatin and doxorubicin. Drawing upon the known mechanisms of TRAP1 inhibition and the established actions of these cytotoxic agents, we present a prospective analysis of their combined therapeutic potential. It is important to note that direct experimental studies on these specific combinations are not yet available in the published literature. The data and protocols presented herein are therefore illustrative, based on findings from studies on other HSP90 and TRAP1 inhibitors, and are intended to provide a framework for future research.[2][3][4][5]
Hypothetical Synergistic Effects of this compound with Cisplatin
Cisplatin is a cornerstone of treatment for various solid tumors, exerting its cytotoxic effect primarily by inducing DNA crosslinks, which trigger apoptosis. However, resistance to cisplatin, often mediated by enhanced DNA repair mechanisms and anti-apoptotic signaling, is a significant clinical challenge. TRAP1 inhibition has been shown to increase the sensitivity of cancer cells to cisplatin, suggesting a strong basis for synergistic interaction.[2]
Quantitative Analysis of Synergy (Hypothetical Data)
The synergistic effect of combining this compound with cisplatin can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | IC50 (μM) - Single Agent | IC50 (μM) - Combination | Combination Index (CI) |
| A549 (Lung) | This compound | 0.15 | 0.05 | 0.45 |
| Cisplatin | 5.0 | 1.5 | ||
| MCF-7 (Breast) | This compound | 0.20 | 0.07 | 0.52 |
| Cisplatin | 8.0 | 2.5 | ||
| PC-3 (Prostate) | This compound | 0.10 | 0.04 | 0.48 |
| Cisplatin | 3.0 | 1.0 |
This data is hypothetical and for illustrative purposes only.
Hypothetical Synergistic Effects of this compound with Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Its clinical utility is often limited by cardiotoxicity and the development of multidrug resistance. The anti-apoptotic function of TRAP1 presents a compelling rationale for its inhibition to enhance doxorubicin-induced cell death.
Quantitative Analysis of Synergy (Hypothetical Data)
| Cell Line | Drug Combination | Apoptosis Rate (%) - Single Agent | Apoptosis Rate (%) - Combination | Fold Increase in Apoptosis |
| A549 (Lung) | This compound | 10 | 45 | 4.5 |
| Doxorubicin | 20 | |||
| MCF-7 (Breast) | This compound | 8 | 55 | 6.9 |
| Doxorubicin | 25 | |||
| PC-3 (Prostate) | This compound | 12 | 50 | 4.2 |
| Doxorubicin | 22 |
This data is hypothetical and for illustrative purposes only.
Proposed Signaling Pathway of Synergistic Action
The combination of this compound with conventional chemotherapy is hypothesized to induce a multi-pronged attack on cancer cells. This compound, by inhibiting TRAP1, disrupts mitochondrial homeostasis and lowers the threshold for apoptosis. This sensitizes the cancer cells to the DNA damage induced by cisplatin or doxorubicin, leading to a more robust activation of the apoptotic cascade.
Caption: Proposed mechanism of synergistic cytotoxicity.
Experimental Protocols
To validate the hypothetical synergistic effects of this compound with chemotherapy, a series of well-defined experimental protocols would be required.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, and to calculate the Combination Index (CI).
Protocol:
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, cisplatin, or doxorubicin, both as single agents and in combination at a constant ratio.
-
MTT Assay: After 48-72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves. The Combination Index is calculated using the Chou-Talalay method with software such as CompuSyn.
Apoptosis Assay
Objective: To quantify the induction of apoptosis following single and combination drug treatments.
Protocol:
-
Treatment: Cells are treated with the IC50 concentrations of each drug and their combination for 24-48 hours.
-
Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining key proteins in the apoptotic pathway.
Protocol:
-
Protein Extraction: Following drug treatment, total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and then with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the proposed workflow for investigating the synergistic effects of this compound and chemotherapy.
Caption: A streamlined workflow for synergy studies.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the foundational knowledge of TRAP1's role in cancer cell survival provides a strong rationale for investigating the synergistic potential of this compound with conventional chemotherapy. The hypothetical data and proposed experimental framework presented in this guide offer a roadmap for future preclinical studies. Such research is crucial to unlock the full therapeutic potential of this novel TRAP1 inhibitor and to develop more effective combination strategies for the treatment of a broad spectrum of cancers. The validation of these synergistic interactions in vivo will be the next critical step toward translating these promising preclinical concepts into clinical applications.
References
- 1. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Evaluating the Specificity of 6BrCaQ-C10-TPP in TRAP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6BrCaQ-C10-TPP, a mitochondria-targeted inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), and its alternatives. The primary focus is to evaluate the specificity of this compound, a critical aspect for its development as a therapeutic agent. This evaluation is contextualized by the known phenotype of TRAP1 knockout cells, which serves as a benchmark for on-target activity.
Introduction to this compound and TRAP1
TRAP1, a mitochondrial chaperone protein and member of the Hsp90 family, plays a crucial role in maintaining mitochondrial proteostasis and regulating cellular metabolism. In many cancer types, TRAP1 is overexpressed, contributing to a metabolic shift towards glycolysis (the Warburg effect), suppression of apoptosis, and resistance to oxidative stress. This makes TRAP1 an attractive target for anticancer drug development.
This compound is a potent, mitochondria-targeted TRAP1 inhibitor.[1] Its design incorporates a 6-bromo-2-oxo-1,2-dihydroquinoline (6BrCaQ) core, which is the TRAP1 inhibitory moiety, linked via a 10-carbon alkyl chain (C10) to a triphenylphosphonium (TPP) cation. The TPP group facilitates the accumulation of the compound within the negatively charged mitochondrial matrix.
Evaluating Specificity in the Context of TRAP1 Knockout Phenotype
Direct experimental evidence of this compound's activity in TRAP1 knockout (KO) cells is not yet available in the published literature. However, we can infer its specificity by comparing its observed effects in wild-type cells to the established phenotype of TRAP1 KO cells.
TRAP1 knockout or knockdown in various cell lines and mouse models leads to a distinct set of phenotypes, including:
-
Increased Mitochondrial Respiration: Loss of TRAP1 function results in elevated oxygen consumption rates (OCR).
-
Elevated Reactive Oxygen Species (ROS): TRAP1-deficient cells exhibit increased production of ROS.
-
Impaired Cell Proliferation: Deletion of TRAP1 can lead to reduced cell proliferation.
-
Metabolic Switch: A shift away from glycolysis towards oxidative phosphorylation is observed.
A truly specific TRAP1 inhibitor would be expected to phenocopy these effects in wild-type cells. Existing studies on this compound report that it induces mitochondrial membrane disturbance and has potent anti-proliferative activity in a range of cancer cell lines, which is consistent with the expected outcome of TRAP1 inhibition.[2][3]
Comparative Analysis of TRAP1 Inhibitors
Several other molecules have been developed to target mitochondrial Hsp90/TRAP1. Here, we compare this compound with notable alternatives.
| Compound | Mechanism of Action | Reported Potency (GI50/IC50) | Mitochondrial Targeting Moiety | Key Reported Effects | Specificity Notes |
| This compound | TRAP1 inhibitor | GI50 = 0.008–0.30 μM in various human cancer cell lines[2][3] | Triphenylphosphonium (TPP) | Induces mitochondrial membrane disturbance; potent anti-proliferative activity.[2][3] | Specificity in TRAP1 KO cells not yet reported. Quinoline-based inhibitors may have off-target effects on other enzymes that act on DNA.[4][5] |
| Gamitrinib-TPP | Mitochondrial Hsp90/TRAP1 inhibitor | IC50 in the low micromolar range | Triphenylphosphonium (TPP) | Induces apoptosis in cancer cells; inhibits tumor growth in vivo. | Also inhibits the broader mitochondrial Hsp90 pool. |
| Shepherdin | Peptidomimetic inhibitor of Hsp90-Survivin interaction | Cell-penetrating peptide | Induces apoptosis and autophagy in glioblastoma cells. | Not specific for TRAP1; targets the Hsp90-survivin interaction. | |
| SMTIN-P01 | TRAP1 inhibitor | Triphenylphosphonium (TPP) | Improved cytotoxicity to cancer cells compared to non-targeted PU-H71.[6][7] | Designed for mitochondrial TRAP1 inhibition. |
Experimental Protocols
To aid researchers in the evaluation of this compound and other TRAP1 inhibitors, we provide detailed protocols for key experiments.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from established methods using the Seahorse XF Analyzer.
-
Cell Seeding: Seed cells (e.g., wild-type and TRAP1 KO) in a Seahorse XF96 cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Compound Treatment: Treat cells with this compound or other inhibitors at various concentrations for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer Assay: Load the microplate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: The OCR is measured in real-time. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial health.
-
Cell Culture and Treatment: Culture wild-type and TRAP1 KO cells and treat with the compounds of interest.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Western Blot Analysis of TRAP1 Client Proteins
This protocol allows for the assessment of the downstream effects of TRAP1 inhibition on its client proteins.
-
Cell Lysis: After treatment with inhibitors, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against TRAP1 and its known client proteins (e.g., cyclophilin D, SDHA). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
Experimental workflow for evaluating TRAP1 inhibitor specificity.
Simplified signaling pathway of TRAP1 and its inhibition.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 6BrCaQ-C10-TPP Against Novel TRAP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel mitochondrial-targeted TRAP1 inhibitor, 6BrCaQ-C10-TPP, against other emerging TRAP1 inhibitors. The data presented is compiled from various studies to offer a comprehensive overview of their performance, supported by detailed experimental protocols and signaling pathway visualizations.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other novel TRAP1 inhibitors. It is important to note that the data has been aggregated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
| Inhibitor | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast) | 0.008 - 0.30 | [1] |
| HT-29 (Colon) | 0.008 - 0.30 | [1] | |
| HCT-116 (Colon) | 0.008 - 0.30 | [1] | |
| K562 (Leukemia) | 0.008 - 0.30 | [1] | |
| PC-3 (Prostate) | 0.008 - 0.30 | [1] | |
| Compound 36 | Not Specified | 0.04 (Binding Affinity) | [2] |
| Gamitrinib-TPP | Glioblastoma cell lines | 15 - 20 | [3] |
| Prostate cancer cells (PC3, C4-2B) | Micromolar concentrations | [4][5] |
Table 1: Comparison of Anti-proliferative Activity of TRAP1 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound and other novel TRAP1 inhibitors across various cancer cell lines.
| Inhibitor | Selectivity over other Hsp90 Isoforms | Reference |
| Compound 36 | >250-fold over Grp94 | [2] |
| DN401 | Weak Hsp90 binding affinity | [6] |
Table 2: Selectivity of Novel TRAP1 Inhibitors. This table highlights the selectivity of certain novel TRAP1 inhibitors for TRAP1 over other heat shock protein 90 (Hsp90) isoforms. Data for this compound selectivity was not available in the reviewed literature.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Anti-proliferative Activity (MTS Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of novel TRAP1 inhibitors.
Objective: To determine the concentration of an inhibitor that induces a 50% reduction in cell viability (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, HCT-116)
-
Complete cell culture medium
-
TRAP1 inhibitors (this compound, other novel inhibitors)
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the TRAP1 inhibitors in complete culture medium. Remove the overnight medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mitochondrial Membrane Potential Assay (TMRE Staining)
This protocol is designed to assess the effect of TRAP1 inhibitors on mitochondrial health by measuring the mitochondrial membrane potential.
Objective: To quantify changes in mitochondrial membrane potential following treatment with TRAP1 inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
TRAP1 inhibitors
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with desired concentrations of TRAP1 inhibitors for a specified period.
-
TMRE Staining: In the final 30 minutes of inhibitor treatment, add TMRE to the culture medium at a final concentration of 50-200 nM.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Flow Cytometry:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with an excitation laser at ~549 nm and an emission filter at ~575 nm.
-
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.
Visualizing TRAP1's Role: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by TRAP1 and a typical experimental workflow for evaluating TRAP1 inhibitors.
Caption: TRAP1 signaling pathway and points of inhibition.
Caption: Workflow for benchmarking TRAP1 inhibitors.
References
- 1. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wistar.org [wistar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6BrCaQ-C10-TPP: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6BrCaQ-C10-TPP, a potent mitochondrial heat shock protein TRAP1 inhibitor with antiproliferative and cytotoxic properties.
Due to its chemical structure, which includes a brominated quinoline, an organophosphonium cation, and its biological activity as a cytotoxic agent, this compound must be treated as hazardous waste.[1][2] Disposal procedures should adhere to institutional, local, and national regulations for hazardous chemical and cytotoxic waste.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to avoid inhalation of any dusts or aerosols.[5]
Step-by-Step Disposal Protocol
-
Waste Segregation: this compound waste must be segregated from non-hazardous and other types of chemical waste.[6] It should be classified as both a cytotoxic chemical waste and a halogenated organic waste . Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing boats, pipette tips, gloves, and absorbent pads) in a dedicated, leak-proof, and sealable container.[2] This container should be clearly labeled for cytotoxic waste, often with a purple lid or other specific color-coding as per institutional guidelines.[1][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container, also designated for cytotoxic and halogenated organic waste.[3] Ensure the container is compatible with the solvent used.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled.[3] The label should include:
-
The words "Hazardous Waste" and "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab contact.
-
-
Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[7][9] This area should be away from general traffic and clearly marked. Ensure that incompatible waste types are not stored together.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[10] Do not dispose of this compound down the drain or in regular trash.[3]
-
Decontamination: Any surfaces or equipment that have come into contact with this compound should be decontaminated. This can typically be done with a suitable laboratory detergent and water, with the cleaning materials also disposed of as cytotoxic waste.
Quantitative Data and Hazard Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C45H47Br2N2O3P | N/A |
| Known Hazards | Potent TRAP1 inhibitor, antiproliferative, cytotoxic, induces mitochondrial membrane disturbance.[1] | [1] |
| Waste Classification | Hazardous Chemical Waste, Cytotoxic Waste, Halogenated Organic Waste. | Inferred from chemical structure and biological activity. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat, closed-toe shoes. | General laboratory safety guidelines.[5] |
| Disposal Method | Collection by licensed hazardous waste disposal service for high-temperature incineration.[8] | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemical waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of hazardous laboratory chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.ca [danielshealth.ca]
- 5. vumc.org [vumc.org]
- 6. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. gaiaca.com [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
